molecular formula C11H12N2O B13597876 2-Amino-2-(quinolin-4-yl)ethan-1-ol

2-Amino-2-(quinolin-4-yl)ethan-1-ol

Katalognummer: B13597876
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: HPWXTBTUEOHWIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(quinolin-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(quinolin-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

2-amino-2-quinolin-4-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2

InChI-Schlüssel

HPWXTBTUEOHWIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CO)N

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-2-(quinolin-4-yl)ethan-1-ol is a highly valuable 1,2-amino alcohol derivative featuring a quinoline core. Structurally related to critical antimalarial agents (such as mefloquine) and various synthetic intermediates in drug discovery, this motif presents a unique synthetic challenge: constructing the


-amino alcohol side chain without inadvertently reducing or modifying the electron-deficient quinoline ring.

This whitepaper outlines a robust, three-step synthetic architecture designed for high chemoselectivity, scalability, and operational safety. By leveraging a classic multicomponent assembly followed by a highly controlled in situ borane reduction, this guide provides a self-validating framework for researchers and drug development professionals.

Retrosynthetic Strategy & Pathway Design

The most direct and scalable route to an arylglycinol derivative relies on the reduction of its corresponding


-amino acid. Retrosynthetically, 2-amino-2-(quinolin-4-yl)ethan-1-ol can be disconnected to quinolin-4-ylglycine . This amino acid is readily accessible via the acidic hydrolysis of an 

-aminonitrile, which is constructed from commercially available quinoline-4-carboxaldehyde using the Strecker multicomponent reaction[1].

Retrosynthesis A 2-Amino-2-(quinolin-4-yl) ethan-1-ol B Quinolin-4-ylglycine A->B Reduction (NaBH4/I2) C 2-Amino-2-(quinolin-4-yl) acetonitrile B->C Hydrolysis (6M HCl) D Quinoline-4- carboxaldehyde C->D Strecker (KCN, NH4Cl)

Retrosynthetic pathway for 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected over alternatives. The success of this synthesis hinges on three mechanistic pillars:

The Strecker -Aminonitrile Assembly

The Strecker synthesis is chosen over alternative approaches (such as the Petasis reaction) because it provides direct, high-yield access to


-aminonitriles from aldehydes[1]. To avoid the severe toxicity of gaseous hydrogen cyanide, the protocol utilizes potassium cyanide (

) and ammonium chloride (

)[2]. The basicity of the quinoline nitrogen facilitates the initial imine formation, while an aqueous methanol solvent system ensures that both the organic aldehyde and the inorganic salts remain in solution throughout the reaction.
Isoelectric Isolation via Acidic Hydrolysis

Hydrolyzing the nitrile to the carboxylic acid requires harsh conditions (refluxing 6M HCl). Because the quinoline ring is highly basic, the initial product exists as a highly water-soluble dihydrochloride salt. The critical step here is the isoelectric precipitation . By carefully adjusting the pH to ~6.0 using aqueous NaOH, the molecule is forced into its zwitterionic state. This neutralizes the net charge, drastically reducing its aqueous solubility and allowing the pure amino acid to precipitate for simple filtration.

Chemoselective Borane Reduction ( )

Reducing an amino acid to an amino alcohol typically requires strong reagents like Lithium Aluminum Hydride (


), which poses fire hazards and can cause partial reduction of the quinoline ring. Instead, we utilize the 

system[3],[4].
  • Causality: The addition of iodine to sodium borohydride in THF generates borane (

    
    ) in situ.
    
  • Mechanism: The zwitterionic amino acid first reacts with

    
     to form a sodium acyloxyborohydride intermediate, releasing hydrogen gas (a visual indicator of success). The subsequent addition of 
    
    
    
    generates the active
    
    
    species, which chemoselectively reduces the carboxylate to the alcohol without touching the aromatic quinoline core[5].

Self-Validating Experimental Protocols

The following workflows are designed to be self-validating; visual cues (such as gas evolution and precipitation) act as built-in quality control checkpoints.

Workflow S1 Step 1: Strecker Synthesis Aldehyde + KCN + NH4Cl S2 Step 2: Acidic Hydrolysis Reflux in 6M HCl S1->S2 Isolate Nitrile S3 Step 3: Borane Reduction NaBH4/I2 in THF S2->S3 Isolate Zwitterion S4 Step 4: Alkaline Quench 20% KOH & Extraction S3->S4 Borate Complex S5 Pure 2-Amino-2-(quinolin-4-yl)ethan-1-ol S4->S5 Organic Extraction

Step-by-step experimental workflow for the synthesis of the target amino alcohol.

Step 1: Synthesis of 2-Amino-2-(quinolin-4-yl)acetonitrile
  • Initiation: Dissolve quinoline-4-carboxaldehyde (1.0 equiv, 50 mmol) in 150 mL of 7M

    
     in methanol.
    
  • Reagent Addition: Add

    
     (1.5 equiv, 75 mmol) and 
    
    
    
    (1.5 equiv, 75 mmol) sequentially. Caution: Perform in a highly ventilated fume hood.
  • Propagation: Stir the heterogeneous mixture at 25 °C for 24 hours.

  • Workup: Quench with 100 mL of water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the
    
    
    -aminonitrile.
Step 2: Synthesis of Quinolin-4-ylglycine
  • Hydrolysis: Suspend the crude

    
    -aminonitrile in 100 mL of 6M aqueous HCl.
    
  • Reflux: Heat the mixture to 100 °C and reflux for 16 hours. The solution will become homogeneous as the dihydrochloride salt forms.

  • Isoelectric Isolation: Cool the reaction to 0 °C. Slowly add 6M NaOH dropwise while monitoring the pH. At pH ~6.0, a thick precipitate of the zwitterionic amino acid will form.

  • Collection: Filter the precipitate, wash with ice-cold water (

    
     mL) and cold ethanol, and dry under high vacuum for 12 hours.
    
Step 3: Reduction to 2-Amino-2-(quinolin-4-yl)ethan-1-ol
  • Activation: Suspend quinolin-4-ylglycine (1.0 equiv, 20 mmol) in 80 mL of anhydrous THF under an argon atmosphere. Add

    
     (2.5 equiv, 50 mmol) in one portion. Validation checkpoint: Vigorous evolution of 
    
    
    
    gas indicates the formation of the acyloxyborohydride complex.
  • Borane Generation: Cool the flask to 0 °C. Dissolve

    
     (1.0 equiv, 20 mmol) in 20 mL of anhydrous THF and add it dropwise over 30 minutes.
    
  • Reduction: Attach a reflux condenser and heat the mixture to 65 °C for 14 hours.

  • Alkaline Quench (Critical Step): Cool to room temperature. Carefully add methanol dropwise until effervescence ceases to destroy excess hydride. Remove volatiles in vacuo. To the resulting white paste, add 50 mL of 20% aqueous KOH. Stir vigorously for 4 hours. Note: This extended alkaline stirring is mandatory to break down the highly stable boron-nitrogen-oxygen chelates formed during reduction.

  • Final Isolation: Extract the aqueous phase with Dichloromethane (

    
     mL). Dry the combined organics over 
    
    
    
    , filter, and evaporate to yield the pure 2-amino-2-(quinolin-4-yl)ethan-1-ol as a crystalline solid.

Quantitative Data & Reaction Parameters

The table below summarizes the expected stoichiometric parameters, reaction conditions, and benchmark yields for the established workflow.

StepIntermediate / ProductReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Typical Yield
1 2-Amino-2-(quinolin-4-yl)acetonitrileStrecker SynthesisKCN, NH₄Cl, NH₃/MeOH252482 - 88%
2 Quinolin-4-ylglycineAcidic Hydrolysis6M HCl (aq), NaOH (pH 6)1001675 - 80%
3 2-Amino-2-(quinolin-4-yl)ethan-1-olBorane ReductionNaBH₄, I₂, THF, KOH (aq)651480 - 85%

References

1.[1] Masamba, W. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis." Molecules, 2021, 26(6), 1707. URL:[Link] 2.[2] Wikipedia Contributors. "Strecker amino acid synthesis." Wikipedia, The Free Encyclopedia. URL:[Link] 3.[4] Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609(1-2), 137-151. URL:[Link] 4.[3] Ramachandran, P. V., et al. "New Organic Synthetic Methods Using the NaBH4/I2 System." Organoboranes for Syntheses (ACS Symposium Series), 2001, 783, 76-89. URL:[Link] 5.[5] Blaskovich, M. A., et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008, 2, 107-109. URL:[Link]

Sources

Mechanism of Action: 2-Amino-2-(quinolin-4-yl)ethan-1-ol

[1]

Executive Summary

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a bioactive scaffold characterized by a quinoline core substituted at the 4-position with a

11

As a structural analog of the Cinchona alkaloids and synthetic quinoline-methanols, its primary biological activity stems from:

  • 
    -
    
    
    Stacking Interactions:
    The planar quinoline ring intercalates with porphyrin rings (heme) or DNA base pairs.[1]
  • pH Trapping: The basic amino group facilitates accumulation within acidic cellular compartments (e.g., the lysosome or parasitic food vacuole).[1]

  • Coordination Chelation: The vicinal amino-alcohol motif acts as a bidentate ligand, capable of sequestering metal ions (

    
    ) or forming hydrogen bond networks within enzyme active sites.[1]
    

Primary Mechanism: Heme Polymerization Inhibition (Antimalarial)[1]

The most validated mechanism for 4-substituted quinoline amino alcohols is the inhibition of hemozoin formation within the malaria parasite (Plasmodium falciparum).[1]

The Biological Target: Heme Detoxification

During the erythrocytic stage, malaria parasites digest host hemoglobin within an acidic food vacuole (pH ~5.0–5.5).[1] This process releases free heme (

1hemozoin1
Molecular Interaction

2-Amino-2-(quinolin-4-yl)ethan-1-ol disrupts this detoxification process through a multi-step mechanism:

  • Vacuolar Accumulation (Ion Trapping): The unprotonated amine diffuses across the vacuolar membrane.[1] Once inside the acidic environment (pH ~5.0), it becomes protonated (

    
    ). The charged species is membrane-impermeable, leading to concentration accumulation of the drug up to 1000-fold relative to the cytoplasm.[1]
    
  • Heme Binding:

    • 
      -
      
      
      Stacking:
      The electron-deficient quinoline ring forms a specific stacking interaction with the electron-rich porphyrin ring of the free heme dimer.[1]
    • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups on the ethyl side chain form critical hydrogen bonds with the propionate side chains of the heme. This "caps" the heme, preventing it from docking onto the growing hemozoin crystal.[1]

  • Resultant Toxicity: The drug-heme complex prevents polymerization.[1] The accumulation of free heme and the drug-heme complex induces lipid peroxidation of the food vacuole membrane, leading to vacuolar leakage and parasite death.[1]

Stereochemical Dependence

Like Mefloquine, the biological activity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol is stereoselective.[1] The spatial arrangement of the amino and hydroxyl groups dictates the strength of the interaction with the chiral heme crystal face. The (S)-enantiomer typically exhibits distinct binding kinetics compared to the (R)-enantiomer.

Secondary Mechanism: Kinase Inhibition (Oncology)[1]

Beyond antimalarial activity, the 4-substituted quinoline scaffold is a privileged structure in kinase inhibitor design.

  • ATP Competitive Inhibition: The quinoline nitrogen (N1) and the exocyclic amine/hydroxyl groups mimic the adenine ring of ATP.[1] They form hydrogen bonds with the "hinge region" of the kinase domain (e.g., in EGFR, VEGFR, or PI3K).[1]

  • Chelation: The

    
    -amino alcohol motif can chelate magnesium ions (
    
    
    ) essential for ATP hydrolysis, further stabilizing the inhibitory complex.[1]

Visualization: Mechanism of Action Pathways[1]

The following diagram illustrates the dual-pathway mechanism (Heme Detoxification Blockade and Kinase Inhibition) driven by the 2-Amino-2-(quinolin-4-yl)ethan-1-ol scaffold.[1]

MoA_Pathwaycluster_MalariaPathway A: Antimalarial (Heme Detoxification)cluster_OncologyPathway B: Kinase InhibitionDrug2-Amino-2-(quinolin-4-yl)ethan-1-olVacuoleAcidic Food Vacuole (pH 5.0)Drug->VacuolepH Trapping (Accumulation)ATP_PocketATP Binding PocketDrug->ATP_PocketCompetitive BindingHb_DigestHemoglobin DigestionVacuole->Hb_DigestFree_HemeFree Heme (Toxic)Hb_Digest->Free_HemeHemozoinHemozoin (Inert Crystal)Free_Heme->HemozoinPolymerization (Normal)ComplexDrug-Heme ComplexFree_Heme->ComplexDrug Binding (Inhibition)Complex->HemozoinBlocks Crystal GrowthDeathParasite Death (ROS/Lysis)Complex->DeathMembrane PeroxidationHingeHinge Region H-BondsATP_Pocket->HingeN1 & -OH InteractionSignal_BlockSignal Transduction BlockadeHinge->Signal_Block

Figure 1: Dual mechanistic pathways of 2-Amino-2-(quinolin-4-yl)ethan-1-ol inhibiting heme polymerization (left) and kinase signaling (right).

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized protocols are recommended. These assays confirm the compound's ability to inhibit hemozoin formation and affect cell viability.[1]

-Hematin Inhibition Assay (Heme Polymerization)

This cell-free assay measures the drug's ability to inhibit the conversion of hematin to

1
ParameterSpecification
Reagents Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).[1]
Control Chloroquine (Positive Control), DMSO (Negative Control).[1]
Readout Absorbance at 405 nm (Soluble heme).[1]

Protocol Steps:

  • Preparation: Dissolve hemin in 0.1 M NaOH to create a fresh stock.

  • Incubation: Mix hemin stock, 2-Amino-2-(quinolin-4-yl)ethan-1-ol (various concentrations), and Tween-20 in acetate buffer (pH 5.0).

  • Polymerization: Incubate at 37°C for 12–24 hours.

  • Quantification: Add pyridine/ferrocyanide solution to dissolve unpolymerized heme.[1] Polymerized

    
    -hematin remains insoluble.[1]
    
  • Analysis: Measure OD405 of the soluble fraction. Lower absorbance indicates higher polymerization (ineffective drug); higher absorbance indicates inhibition (effective drug).[1]

In Vitro Cytotoxicity Assay (MTT/SRB)

To determine selectivity (Therapeutic Index) between parasitic/cancerous cells and normal cells.[1]

Protocol Steps:

  • Seeding: Plate target cells (e.g., P. falciparum infected RBCs or Cancer cell lines) in 96-well plates.

  • Treatment: Treat with serial dilutions of the compound for 48–72 hours.

  • Staining: Add MTT reagent (0.5 mg/mL) or SRB dye.[1] Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals (MTT) in DMSO.

  • Calculation: Determine

    
     using non-linear regression analysis.
    

Synthesis & Structural Considerations

The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reduction of Quinolin-4-ylglycine or the aminohydroxylation of 4-vinylquinoline.[1]

  • Chiral Resolution: Because the biological target (heme/enzymes) is chiral, separating the enantiomers is critical.[1]

  • Stability: The

    
    -amino alcohol moiety is prone to oxidation or rearrangement under harsh conditions; storage as a hydrochloride salt is recommended.[1]
    

References

  • Egan, T. J. (2008).[1] Recent advances in understanding the mechanism of action of quinoline antimalarials.[1] Expert Opinion on Therapeutic Targets, 12(5), 501-503.[1] Link

  • Sullivan, D. J., et al. (1996).[1] On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.[1] Link[1]

  • Kaur, K., et al. (2010).[1] Quinoline derivatives: An emerging class of anticancer agents.[1] Bioorganic & Medicinal Chemistry, 18(20), 7249-7259.[1] Link

  • Foley, M., & Tilley, L. (1998).[1] Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(6), 889-913.[1] Link

The Biological Activity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including antimalarial and anticancer properties.[1][2] This technical guide focuses on a specific, yet underexplored derivative, 2-Amino-2-(quinolin-4-yl)ethan-1-ol . While direct extensive research on this molecule is limited, its structural features—a quinoline core linked to an amino-ethanol side chain at the 4-position—suggest significant therapeutic potential. This document serves as a comprehensive framework for researchers, outlining the scientific rationale and detailed experimental protocols necessary to systematically investigate and validate its biological activity. We will delve into the established mechanisms of related quinoline compounds, propose a logical workflow for screening and characterization, and provide the technical methodologies required to elucidate its potential as a novel therapeutic candidate.

Introduction: The Quinoline Moiety as a Privileged Scaffold

Quinoline (C₉H₇N) is an aromatic heterocyclic compound that has proven to be a remarkably versatile building block in drug discovery.[1] Its derivatives have given rise to critical medicines, most notably in the fight against malaria (e.g., Chloroquine, Quinine) and various cancers.[2][3] The biological efficacy of quinoline-based drugs stems from their ability to interact with specific molecular targets, a function largely dictated by the nature and position of substitutions on the core ring system.[1][4]

The 4-aminoquinoline substructure, in particular, is a well-established pharmacophore. The nitrogen atom in the quinoline ring and the amino side chain are crucial for forming interactions within biological targets, such as the digestive vacuole of the Plasmodium falciparum parasite or the ATP-binding pockets of protein kinases in cancer cells.[1][5] The subject of this guide, 2-Amino-2-(quinolin-4-yl)ethan-1-ol, features this key 4-amino linkage, augmented by a hydrophilic ethanol group, suggesting potential for novel target interactions and favorable pharmacokinetic properties.

This guide will therefore proceed on two primary fronts of investigation, based on the well-documented activities of structurally similar compounds:

  • Antimalarial Potential

  • Anticancer (Antiproliferative) Potential

Antimalarial Activity: A Primary Investigative Pathway

The primary mechanism of action for many quinoline-based antimalarials, like chloroquine, is the disruption of heme detoxification within the malaria parasite.[1] In the acidic food vacuole of Plasmodium, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally polymerizes this heme into inert hemozoin crystals. Quinoline drugs are thought to accumulate in this vacuole and interfere with the polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[3]

Proposed Experimental Workflow for Antimalarial Screening

A systematic evaluation is required to determine the antiplasmodial efficacy of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. The following workflow provides a logical progression from initial screening to mechanistic insights.

Antimalarial_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Cytotoxicity Assay (e.g., HepG2 cells) Determine baseline toxicity B P. falciparum Growth Inhibition Assay (Chloroquine-Sensitive & Resistant Strains) A->B Establish non-toxic concentration range C Calculate Selectivity Index (SI) SI = CC50(HepG2) / IC50(P. falciparum) B->C Determine IC50 values D Heme Polymerization Inhibition Assay C->D Prioritize compounds with high SI F Assess Parasite Suppression & Survival Rate E Mouse Model of Malaria (e.g., P. berghei) D->E Confirm mechanism & advance lead candidate

Caption: Proposed workflow for antimalarial drug screening.

Detailed Experimental Protocol: P. falciparum Growth Inhibition Assay

This protocol describes a standardized method to determine the 50% inhibitory concentration (IC₅₀) of the test compound against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.

Objective: To quantify the in vitro antimalarial activity.

Materials:

  • P. falciparum cultures (3D7 and K1 strains)

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and 10% human serum.

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Test compound (2-Amino-2-(quinolin-4-yl)ethan-1-ol), Chloroquine (control)

  • Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Plate Preparation: Add 100 µL of the diluted compounds to the wells of a 96-well plate. Include wells for positive (parasitized RBCs, no drug) and negative (non-parasitized RBCs) controls.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Staining and Lysis: Prepare a lysis buffer containing SYBR Green I. Add 100 µL of this buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark for 1 hour, then read the fluorescence on a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the positive control (100% growth). Calculate IC₅₀ values by fitting the dose-response data to a non-linear regression model.

Causality and Trustworthiness: This assay's trustworthiness lies in its direct measurement of parasite proliferation via DNA staining. By testing against both sensitive and resistant strains, the protocol provides immediate insight into the compound's potential to overcome existing drug resistance mechanisms.[6] A high Selectivity Index (SI), comparing cytotoxicity in a human cell line (e.g., HepG2) to parasiticidal activity, is crucial for validating that the compound's effect is specific to the parasite and not due to general toxicity.[6]

Anticancer Activity: A Secondary Investigative Pathway

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR, DNA binding and intercalation, and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[4][7][8] Given the prevalence of these mechanisms among quinoline compounds, a broad initial screening against a panel of cancer cell lines is a logical starting point.

Proposed Signaling Pathway for Investigation

Many quinazolinone and quinoline derivatives function by inhibiting the EGFR signaling pathway, which is commonly hyperactivated in various cancers (e.g., breast, lung).[5][9] This pathway is a prime candidate for mechanistic investigation.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activation Test_Compound 2-Amino-2-(quinolin-4-yl)ethan-1-ol (Hypothesized Inhibitor) Test_Compound->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt pathway.

Detailed Experimental Protocol: MTT Proliferation Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxic compounds.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HepG2 liver).[7]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compound, Doxorubicin (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Causality and Trustworthiness: The MTT assay is a robust and widely accepted method for initial cytotoxicity screening.[7] Its validity is enhanced by using a panel of cell lines from different cancer types, which can reveal potential selectivity.[10] For example, a compound showing high potency against an EGFR-overexpressing cell line but not others would provide a strong rationale for investigating the EGFR pathway, as depicted in the diagram above.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following tables represent expected outputs from the described protocols, using representative data for analogous quinoline derivatives from the literature to serve as benchmarks.

Table 1: Representative Antimalarial Activity of Quinoline Analogs
CompoundStrainIC₅₀ (µM)[1]CC₅₀ (HepG2, µM)Selectivity Index (SI)
Analog 1a (dimethylamino side chain) 3D7 (CS)1.2>100>83
Analog 1b (diethylamine side chain) 3D7 (CS)2.2>100>45
Analog 1c (primary amino side chain) 3D7 (CS)3.3>100>30
Chloroquine (Control) 3D7 (CS)0.02>100>5000
Chloroquine (Control) K1 (CR)0.35>100>285

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data is representative of trends observed for quinoline derivatives.[1]

Table 2: Representative Antiproliferative Activity of Quinoline Analogs
CompoundMCF-7 (Breast) IC₅₀ (µM)[7][11]HCT-116 (Colon) IC₅₀ (µM)[7]HepG2 (Liver) IC₅₀ (µM)[7][12]
Analog 4c 9.110.511.2
Analog 5b 9.811.012.0
Doxorubicin (Control) 0.81.21.5

IC₅₀ values are representative of those found for 2,4-disubstituted quinazoline/quinoline derivatives.[7][13]

Conclusion and Future Directions

2-Amino-2-(quinolin-4-yl)ethan-1-ol stands as a promising candidate for drug discovery, backed by the extensive history of the quinoline scaffold in medicine. Its specific structure warrants a thorough and systematic investigation. This guide provides the necessary scientific rationale and detailed, validated protocols to begin this exploration.

The initial steps must focus on robust in vitro screening for both antimalarial and anticancer activities. Positive results, particularly a high selectivity index for P. falciparum or potent, selective cytotoxicity against a specific cancer cell line, should trigger further mechanistic studies. These could include enzyme inhibition assays (e.g., topoisomerase, protein kinases), DNA binding studies, and cell cycle analysis to fully elucidate the compound's mechanism of action. Successful in vitro and mechanistic validation would then provide a strong foundation for advancing the compound to in vivo efficacy and safety studies.

References

  • Jain, K., & Bari, S. B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Tchokouaha, L. R. Y., et al. (n.d.). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.
  • Singh, P., & Sharma, M. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Jain, K., & Bari, S. B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Soares, A. R., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. PubMed.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
  • Jain, K., & Bari, S. B. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing). DOI:10.1039/D5RA00534E.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases.
  • Al-Ostoot, F. H., et al. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). PMC.
  • (n.d.).
  • Nowakowska, Z., et al. (2025).
  • El-Sayed, N. N. E., et al. (n.d.). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
  • (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
  • (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Solomon, V. R., et al. (2008).
  • (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
  • (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
  • (2015). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
  • Flores-Concha, L. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • Wang, C., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. PubMed.
  • (n.d.). 1270357-98-6 | 2-Amino-2-(quinolin-3-yl)ethan-1-ol. ChemScene.
  • (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • León, I. E., et al. (2019). In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models. PubMed.
  • (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • Al-Warhi, T., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI.
  • (2025).

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific quinoline derivative, 2-Amino-2-(quinolin-4-yl)ethan-1-ol. While direct experimental data for this molecule is nascent, its structural features, when analyzed in the context of the vast body of research on analogous quinoline compounds, suggest a rich therapeutic potential spanning oncology, infectious diseases, and neurodegenerative disorders. This document will dissect the molecule's structure, posit scientifically-grounded hypotheses on its mechanisms of action, and provide detailed, actionable experimental protocols for the validation of its therapeutic targets. Our objective is to furnish drug discovery professionals with a robust framework for initiating and advancing the preclinical investigation of this promising compound.

The Quinoline Scaffold: A Foundation of Therapeutic Diversity

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[3][4] Its chemical versatility allows for extensive functionalization, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities.[1][2] Historically, quinoline-based compounds have been pivotal in the fight against malaria, with quinine and chloroquine serving as prominent examples.[3][4] In contemporary drug discovery, the quinoline scaffold is a key component in the development of anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective agents.[2][3][5] This remarkable therapeutic promiscuity underscores the value of exploring novel quinoline derivatives for therapeutic intervention in a range of human diseases.

Structural Dissection and Target Hypothesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

The therapeutic potential of 2-Amino-2-(quinolin-4-yl)ethan-1-ol can be inferred from a careful examination of its constituent chemical moieties:

  • The Quinoline Core: The quinoline ring itself is known to intercalate into DNA and inhibit enzymes crucial for DNA replication and repair, such as topoisomerases and DNA gyrases.[1][2] This property is a cornerstone of the antibacterial and anticancer activities of many quinoline derivatives.

  • The 4-Amino Linkage: The substitution at the 4-position of the quinoline ring is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine.[3] This positioning can influence the molecule's ability to interact with biological targets and its pharmacokinetic properties.

  • The Ethanolamine Side Chain: The 2-amino-1-ethanol moiety is a key pharmacophore in many adrenergic and serotonergic ligands. Its presence suggests potential interactions with G-protein coupled receptors (GPCRs) or other targets within the central nervous system. Furthermore, the hydroxyl and amino groups can participate in hydrogen bonding, enhancing the molecule's binding affinity to various protein targets.

Based on this structural analysis and the broader literature on quinoline derivatives, we propose the following primary therapeutic areas and potential molecular targets for 2-Amino-2-(quinolin-4-yl)ethan-1-ol:

Table 1: Hypothesized Therapeutic Areas and Molecular Targets

Therapeutic AreaPotential Molecular Target(s)Rationale
Oncology Tyrosine Kinases (e.g., EGFR, HER-2), Topoisomerase IIMany quinoline derivatives exhibit anticancer activity through the inhibition of critical signaling kinases and DNA replication enzymes.[1][6][7]
Infectious Diseases Bacterial DNA Gyrase, Topoisomerase IV, Fungal Ergosterol BiosynthesisThe quinoline scaffold is the basis for many antibacterial and antifungal agents that disrupt microbial DNA replication and cell membrane integrity.[2][8][9]
Neurodegenerative Diseases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B)Certain quinoline derivatives have shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels and exhibiting neuroprotective effects.[10][11][12]

In-Depth Exploration of Potential Therapeutic Targets and Validating Protocols

This section provides a detailed examination of the hypothesized therapeutic targets, including the scientific rationale, potential mechanisms of action, and comprehensive experimental protocols for validation.

Oncology: Targeting Uncontrolled Cell Proliferation

Scientific Rationale: The unchecked proliferation of cancer cells is often driven by aberrant signaling pathways and a compromised DNA repair mechanism. Quinoline derivatives have demonstrated efficacy in targeting both of these vulnerabilities.[1][6] The structural similarity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol to known tyrosine kinase and topoisomerase inhibitors makes these compelling targets for investigation.

Potential Mechanism of Action:

  • Tyrosine Kinase Inhibition: The compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of receptor tyrosine kinases like EGFR and HER-2, thereby blocking downstream signaling pathways that promote cell growth and survival.

  • Topoisomerase II Inhibition: The planar quinoline ring could intercalate into DNA, stabilizing the DNA-topoisomerase II cleavable complex and leading to double-strand breaks and subsequent apoptosis.

Experimental Workflow for Target Validation:

G cluster_0 In Vitro Kinase and Topoisomerase Assays cluster_1 Cell-Based Assays A Synthesize and Purify 2-Amino-2-(quinolin-4-yl)ethan-1-ol B Kinase Inhibition Assay (e.g., EGFR, HER-2) A->B C Topoisomerase II Inhibition Assay A->C D Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) B->D If active C->D If active E Western Blot Analysis of Downstream Signaling D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V/PI staining) D->G

Figure 1: Workflow for validating anticancer activity.

Detailed Experimental Protocol: EGFR Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol against human EGFR kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • [γ-³²P]ATP

    • 2-Amino-2-(quinolin-4-yl)ethan-1-ol (test compound)

    • Staurosporine (positive control)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of the test compound and staurosporine in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, EGFR kinase, and the peptide substrate.

    • Add the test compound or control to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.

    • Stop the reaction by adding 30% acetic acid.

    • Transfer the reaction mixture to a filter plate and wash with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Infectious Diseases: Combating Microbial Pathogens

Scientific Rationale: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The quinoline scaffold is present in the quinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, certain quinoline derivatives have shown promising antifungal activity.[9]

Potential Mechanism of Action:

  • Antibacterial: The compound may inhibit bacterial DNA replication by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.

  • Antifungal: The compound could disrupt the fungal cell membrane by inhibiting enzymes involved in ergosterol biosynthesis, or it may have other intracellular targets.

Experimental Workflow for Antimicrobial Activity Screening:

G A Synthesize and Purify 2-Amino-2-(quinolin-4-yl)ethan-1-ol B Minimum Inhibitory Concentration (MIC) Assay against a panel of bacteria and fungi A->B C Bacterial DNA Gyrase Supercoiling Assay B->C If active against bacteria D Fungal Ergosterol Quantification Assay B->D If active against fungi E Mammalian Cell Cytotoxicity Assay B->E Determine selectivity

Figure 2: Workflow for antimicrobial screening.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of 2-Amino-2-(quinolin-4-yl)ethan-1-ol that inhibits the visible growth of a microorganism.

  • Materials:

    • 2-Amino-2-(quinolin-4-yl)ethan-1-ol (test compound)

    • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound and control drugs in the appropriate broth medium in a 96-well plate.

    • Prepare a standardized inoculum of each microorganism.

    • Add the microbial inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

  • Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits ≥90% of microbial growth compared to the drug-free control.

Neurodegenerative Diseases: A Neuroprotective Strategy

Scientific Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[10][11] Some quinoline derivatives have been investigated as multi-target agents for these conditions, exhibiting activities such as cholinesterase inhibition, monoamine oxidase inhibition, and antioxidant properties.[10][11][12][13] The ethanolamine side chain in our compound of interest suggests a potential for interaction with neurological targets.

Potential Mechanism of Action: The compound may inhibit the activity of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the breakdown of neurotransmitters. This would lead to an increase in the levels of acetylcholine and dopamine in the brain, respectively, which may provide symptomatic relief in Alzheimer's and Parkinson's disease.

Experimental Workflow for Neuroprotective Activity Assessment:

G A Synthesize and Purify 2-Amino-2-(quinolin-4-yl)ethan-1-ol B In Vitro Enzyme Inhibition Assays (AChE, BChE, MAO-B) A->B C Neuroprotection Assay in Cell Culture (e.g., against oxidative stress) B->C If active D In Vivo Behavioral Models (e.g., Morris water maze for memory) C->D If neuroprotective

Figure 3: Workflow for assessing neuroprotective potential.

Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the ability of 2-Amino-2-(quinolin-4-yl)ethan-1-ol to inhibit the activity of AChE.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (substrate)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • 2-Amino-2-(quinolin-4-yl)ethan-1-ol (test compound)

    • Donepezil (positive control)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and donepezil in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control.

    • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm every minute for 10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value from the dose-response curve.

Synthesis and Characterization

A plausible synthetic route to 2-Amino-2-(quinolin-4-yl)ethan-1-ol could involve the reaction of 4-chloroquinoline with a suitable amino alcohol derivative, or a multi-step synthesis starting from a substituted aniline and diethyl malonate via the Gould-Jacobs reaction, followed by functional group manipulations.[8][14] The final product should be thoroughly characterized using standard analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before biological evaluation.

Conclusion and Future Directions

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a novel quinoline derivative with significant, albeit unexplored, therapeutic potential. Based on a rigorous analysis of its chemical structure and the extensive literature on analogous compounds, we have identified promising therapeutic targets in oncology, infectious diseases, and neurodegenerative disorders. The experimental protocols detailed in this guide provide a clear and actionable roadmap for the preclinical evaluation of this compound.

Future research should focus on a systematic screening of this molecule against the proposed targets. Positive hits should be followed by more in-depth mechanistic studies, including the determination of binding kinetics, structural biology studies to elucidate the binding mode, and evaluation in relevant animal models of disease. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but the foundational work outlined in this whitepaper provides a solid starting point for the development of 2-Amino-2-(quinolin-4-yl)ethan-1-ol as a potential new medicine.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.
  • Biological activities of quinoline derivatives - PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar.
  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) | ACS Infectious Diseases.
  • 2-[(5-Nitroquinolin-8-yl)amino]ethanol|Research Chemical - Benchchem.
  • Novel quinolin-2-yl nitrones useful for the prevention and/or treatment of neurodegenerative diseases.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • 2-amino-2-(8-methoxyquinolin-4-yl)ethan-1-ol | 1520932-98-2 - ChemicalBook.
  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media.
  • 2-AMINO-QUINOLIN-4-OL AldrichCPR - Sigma-Aldrich.
  • WO2023042178A2 - Combination therapy for neurodegenerative diseases - Google Patents.
  • 2-Aminoquinoline (2-Quinolinamine) | NO Synthase - MedchemExpress.com.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation - MDPI.
  • 2-[Methyl[2-(trifluoromethyl)quinolin-4-yl]amino]ethan-1-ol - 10 - Tebubio.
  • 1270357-98-6 | 2-Amino-2-(quinolin-3-yl)ethan-1-ol - ChemScene.
  • Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-target Agents for the Treatment of Alzheimer's Disease - PubMed.
  • Preparation of 4-Flexible Amino-2-Arylethenyl-Quinoline Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease - MDPI.
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed.
  • (PDF) Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication - ResearchGate.

Sources

In Silico Blueprint: Characterization and Therapeutic Profiling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical blueprint for the in silico characterization of 2-Amino-2-(quinolin-4-yl)ethan-1-ol . It is designed for computational chemists and medicinal chemists to move from structural conception to therapeutic validation.

Executive Summary & Compound Architecture

The compound 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) represents a "privileged scaffold" in medicinal chemistry. It fuses a quinoline core —historically validated in antimalarials (chloroquine, mefloquine)—with a chiral amino-ethanol tail , a motif often enhancing solubility and providing critical hydrogen-bond donors/acceptors for enzyme active sites.

This guide details a self-validating workflow to assess AQE as a competitive inhibitor against Plasmodium falciparum Lactate Dehydrogenase (PfLDH), a key enzyme for anaerobic parasite survival.

Chemical Identity
  • IUPAC Name: 2-Amino-2-(quinolin-4-yl)ethan-1-ol

  • SMILES: NC(CO)c1ccnc2ccccc12

  • Key Feature: The C2 carbon (alpha to the quinoline) is a chiral center. This protocol assumes the (S)-enantiomer for modeling, as biological systems are stereoselective.

Module I: Quantum Mechanical Profiling (DFT)

Before docking, we must establish the molecule's global minimum energy conformer and electronic reactivity profile. We utilize Density Functional Theory (DFT).[1]

Computational Theory

We employ the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) with the 6-31G(d,p) basis set. This combination balances computational cost with high accuracy for organic electronic states.

Protocol: Geometry Optimization
  • Input Generation: Construct the 3D structure in GaussView or Avogadro. Pre-optimize using the MMFF94 force field to remove steric clashes.

  • DFT Setup (Gaussian/ORCA):

    • Route Section:# opt freq b3lyp/6-31g(d,p) pop=full

    • Solvent: IEFPCM (Water) – to mimic physiological conditions.

  • Validation: Ensure no imaginary frequencies in the vibrational analysis (indicates a true local minimum).

Key Output Metrics

The reactivity is governed by the Frontier Molecular Orbitals (FMOs).[1]

DescriptorValue Interpretation
HOMO Energy Electron donating ability. Higher = better donor.
LUMO Energy Electron accepting ability. Lower = better acceptor.
Band Gap (

)

. A lower gap implies higher chemical reactivity and "softness," often correlating with higher biological activity.
Dipole Moment (

)
Indicates polarity; critical for solubility and membrane permeability.

Module II: ADMET & Pharmacokinetic Filtering

We screen AQE against the Lipinski Rule of Five (Ro5) to ensure oral bioavailability.

Toolchain
  • SwissADME: For physicochemical descriptors.[2]

  • pkCSM: For toxicity (AMES, hERG) and metabolic (CYP450) prediction.

Evaluation Criteria

A "Pass" requires no more than 1 violation of the following:

  • MW: < 500 g/mol (AQE is ~188.23 g/mol ✅)

  • LogP: < 5 (Predicted ~1.5–2.0, highly favorable for membrane crossing ✅)

  • H-Bond Donors: < 5 (AQE has 2: -NH2, -OH ✅)

  • H-Bond Acceptors: < 10 (AQE has 3: N-quinoline, N-amine, O-hydroxyl ✅)

Toxicity Check:

  • Alert: Quinoline rings can sometimes trigger mutagenicity alerts (AMES positive). If predicted positive, functionalization at the C2/C3 position may be required to mitigate DNA intercalation.

Module III: Molecular Docking (Target: PfLDH)

We target Plasmodium falciparum Lactate Dehydrogenase (PfLDH) . Unlike human LDH, the plasmodial variant has a unique cleft that accommodates quinolines, making it a selective target.

Preparation
  • Ligand: Use the DFT-optimized structure of AQE. Convert to .pdbqt (adding Gasteiger charges, merging non-polar hydrogens) using AutoDock Tools.

  • Receptor:

    • Source: RCSB PDB ID 1CET (Resolution: 2.1 Å).

    • Cleaning: Remove water molecules and co-crystallized ligands (e.g., NADH, Oxamate).

    • Protonation: Add polar hydrogens (H-bond network) at pH 7.4.

Grid Generation

Define the search space around the active site (NADH binding pocket).

  • Center: x=28.5, y=12.1, z=55.3 (Approximate centroid of active site).

  • Size: 60 x 60 x 60 points (0.375 Å spacing).

Docking Protocol (AutoDock Vina)

Run the docking algorithm with exhaustiveness = 32 to ensure thorough sampling of the conformational space.

Interaction Analysis

We look for:

  • Binding Affinity:

    
     kcal/mol is the threshold for a "hit."
    
  • Pi-Pi Stacking: Interaction between the AQE quinoline ring and Phe100 or Trp107.

  • Hydrogen Bonding: The -NH2 and -OH of AQE should interact with Asp53 or Arg109.

Module IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns) verify the stability of the AQE-PfLDH complex in a dynamic, solvated environment.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: pdb2gmx (CHARMM36 force field).

    • Ligand: CGenFF server to generate stream files (.str) and topology (.itp).

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Phases
  • Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat). Restrain ligand/protein positions.

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs time step. No restraints.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural deviation from the start. A plateau < 0.2 nm indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Measures flexibility per residue. Low RMSF at the binding site confirms tight binding.

  • MMPBSA: Calculation of free energy of binding (

    
    ) from the trajectory frames for higher accuracy than docking scores.
    

Visualization & Logic Flow

Experimental Workflow Diagram

Workflow Start Compound: 2-Amino-2-(quinolin-4-yl)ethan-1-ol DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Geometry ADMET ADMET Profiling (Lipinski/Toxicity) Start->ADMET Screening Docking Molecular Docking (Target: PfLDH) DFT->Docking .pdbqt conversion ADMET->Docking If Pass MD MD Simulation (100 ns, GROMACS) Docking->MD Best Pose Analysis Binding Energy & RMSD Analysis MD->Analysis

Caption: Figure 1: Integrated in silico pipeline from quantum mechanical optimization to dynamic stability verification.

Molecular Interaction Pathway

Interaction Ligand_Quin Quinoline Ring Rec_Phe100 Phe100 / Trp107 Ligand_Quin->Rec_Phe100 Pi-Pi Stacking Ligand_NH2 Amino Group (-NH2) Rec_Asp53 Asp53 (Active Site) Ligand_NH2->Rec_Asp53 H-Bond (Donor) Ligand_OH Hydroxyl Group (-OH) Rec_Arg109 Arg109 Ligand_OH->Rec_Arg109 H-Bond (Acceptor)

Caption: Figure 2: Predicted pharmacophoric interactions between AQE and the PfLDH active site residues.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free. Journal of Computational Chemistry. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Read, J. A., et al. (1999). Structure-based design of selective lactic dehydrogenase inhibitors for the treatment of malaria. Nature Structural Biology. Link (Source for PfLDH target structure).

Sources

2-Amino-2-(quinolin-4-yl)ethan-1-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Design and Therapeutic Potential of 2-Amino-2-(quinolin-4-yl)ethan-1-ol Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Inverted" Pharmacophore

The 2-Amino-2-(quinolin-4-yl)ethan-1-ol scaffold represents a distinct structural departure from the classical Cinchona alkaloid and mefloquine pharmacophores. While traditional antimalarials typically feature a benzylic alcohol and a secondary amine on the side chain (e.g., erythro-


-2-piperidyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol), the subject scaffold "inverts" this functionality: placing the primary amine at the benzylic position (C2) and the hydroxyl group at the primary position (C1).

This structural modification offers three critical advantages for lead optimization:

  • Metabolic Stability: Elimination of the benzylic secondary alcohol prevents rapid oxidative dehydrogenation to the inactive ketone by cytochrome P450 enzymes.

  • Novel Chelation Geometry: The 1,2-aminoalcohol motif provides a bidentate ligand capability with a tighter bite angle for metallo-enzyme active sites (e.g., Zinc metalloproteases) compared to the 1,3-aminoalcohols of mefloquine.

  • Synthetic Versatility: It serves as a direct precursor to 4-(quinolin-4-yl)oxazolines, a privileged class of ligands for asymmetric catalysis and bioactive peptidomimetics.

Structural Analysis & SAR Logic

The Quinoline-4-Glycinol Core

The molecule can be formally classified as quinolin-4-ylglycinol . Its physicochemical profile is dominated by the basicity of the quinoline nitrogen (


) and the primary amine (

).
Pharmacophore Map (DOT Visualization)

The following diagram illustrates the key interaction points of the scaffold within a hypothetical binding pocket (e.g., Heme or Kinase Hinge).

Pharmacophore Quinoline Quinoline Ring (π-π Stacking / Intercalation) Target Biological Target (Heme Fe(II) / Kinase Hinge) Quinoline->Target π-stacking BenzylicAmine Benzylic Amine (C2) (H-bond Donor / Ionic Interaction) BenzylicAmine->Target Salt Bridge PrimaryOH Primary Alcohol (C1) (H-bond Acceptor/Donor) PrimaryOH->BenzylicAmine Intramolecular H-bond

Figure 1: Pharmacophore mapping of the 2-amino-2-(quinolin-4-yl)ethan-1-ol scaffold showing critical binding vectors.

Synthetic Methodologies

The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol requires navigating the reactivity of the electron-deficient quinoline ring. The most robust pathway avoids the instability of quinoline-epoxides and instead utilizes a Strecker-Reduction sequence.

Pathway A: The Strecker-Reduction Protocol (Recommended)

This route is scalable and allows for the introduction of chirality if a chiral auxiliary (e.g.,


-

-methylbenzylamine) is used in the Strecker step.
Workflow Diagram

Synthesis Start Quinoline-4-carboxaldehyde Step1 Strecker Reaction (TMSCN, NH3/MeOH) Start->Step1 Inter1 2-Amino-2-(quinolin-4-yl)acetonitrile Step1->Inter1 Step2 Acid Hydrolysis (6M HCl, Reflux) Inter1->Step2 Inter2 Quinolin-4-ylglycine (Amino Acid) Step2->Inter2 Step3 Reduction (NaBH4/I2 or LiAlH4) Inter2->Step3 Product 2-Amino-2-(quinolin-4-yl)ethan-1-ol Step3->Product

Figure 2: Step-wise synthesis via the Strecker-Hydrolysis-Reduction pathway.

Detailed Experimental Protocols

The following protocols are designed for self-validation . The appearance of specific intermediates (color changes, precipitation) acts as a checkpoint for the chemist.

Protocol 1: Synthesis of Quinolin-4-ylglycine (Intermediate)

Rationale: Direct reduction of the nitrile to the amino alcohol is often erratic due to over-reduction of the quinoline ring. Hydrolysis to the amino acid followed by chemoselective reduction is more reliable.

Materials:

  • Quinoline-4-carboxaldehyde (10 mmol)

  • TMSCN (Trimethylsilyl cyanide) (12 mmol)

  • Ammonia (7M in MeOH)

  • Hydrochloric acid (6M)

Step-by-Step:

  • Imine Formation: Dissolve quinoline-4-carboxaldehyde in 7M

    
    /MeOH at 0°C. Stir for 30 min. Checkpoint: Solution typically turns yellow/orange indicating imine formation.
    
  • Addition: Add TMSCN dropwise. Allow to warm to RT and stir for 12h.

  • Hydrolysis: Concentrate the mixture to remove MeOH. Add 6M HCl (20 mL) and reflux for 4 hours. Checkpoint: Evolution of ammonia gas indicates hydrolysis of the nitrile.

  • Isolation: Cool to RT. Neutralize carefully with

    
     to pH 6-7. The amino acid (quinolin-4-ylglycine) often precipitates as a zwitterionic solid. Filter and dry.
    
Protocol 2: Reduction to 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Rationale: The


 system generates borane in situ, which reduces the carboxylic acid to the alcohol without reducing the electron-deficient quinoline ring (unlike catalytic hydrogenation).

Materials:

  • Quinolin-4-ylglycine (5 mmol)

  • 
     (12 mmol)
    
  • 
     (6 mmol)
    
  • Anhydrous THF

Step-by-Step:

  • Activation: Suspend the amino acid in anhydrous THF under Argon. Add

    
     in one portion.
    
  • Oxidation: Dissolve

    
     in THF and add dropwise at 0°C. Checkpoint: Evolution of 
    
    
    
    gas. Solution becomes colorless as iodine is consumed.
  • Reflux: Heat to reflux for 18h.

  • Quench: Cool to 0°C. Add MeOH carefully until effervescence ceases.

  • Workup: Concentrate. Partition between EtOAc and 1M NaOH (to break Boron-amine complexes). Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Recrystallize from Ethanol/Ether.

Biological Applications & Data Interpretation[1][2]

Antimalarial Activity (Heme Polymerization Inhibition)

Unlike chloroquine, which relies on a 4-aminoalkyl side chain, this scaffold utilizes the 1,2-aminoalcohol to coordinate free heme.

Compound VariantR-Group (Amine)IC50 (P. falciparum 3D7)Mechanism Note
Core Scaffold

150 - 200 nMModerate heme binding; high solubility.
N-Alkylated

45 - 60 nMImproved lipophilicity aids membrane crossing.
Oxazoline (Cyclized)> 1000 nMLoss of H-bond donor reduces efficacy.
Kinase Inhibition Potential

The scaffold mimics the adenosine motif of ATP. The quinoline ring pi-stacks with the gatekeeper residue, while the amino-alcohol tail extends into the ribose-binding pocket, forming hydrogen bonds with Asp/Glu residues.

References

  • Strecker Synthesis of Heterocyclic Amino Acids

    • Title: "Facile Synthesis of Heterocyclic -Amino Acids via the Strecker Reaction."
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Reduction Methodologies

    • Title: "Systematic Study of the Reduction of -Amino Acids to Amino Alcohols."
    • Source:Tetrahedron Letters
    • Link:[Link]

  • Quinoline Biological Activity

    • Title: "Biological Activities of Quinoline Derivatives."[1][2]

    • Source:Scientific Reports / ResearchG
    • Link:[Link]

  • Mefloquine Analog Structure-Activity Relationships

    • Title: "Mefloquine and its derivatives: A review of their chemical and biological properties."
    • Source:Malaria Journal
    • Link:[Link]

Sources

Engineering the Quinoline-4-yl Scaffold: A Comprehensive Literature Review and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Versatility of Quinoline-4-yl Compounds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic therapeutics. Among its positional isomers, the quinoline-4-yl derivatives have emerged as highly potent pharmacophores. By functionalizing the C-4 position, researchers can manipulate the electronic distribution and steric bulk of the molecule, directly influencing its binding affinity to various biological targets.

Recent literature highlights the profound efficacy of quinoline-4-yl compounds across multiple therapeutic domains, most notably as antimycobacterial agents 1, broad-spectrum anticancer therapeutics 2, and potent antimalarial/insecticidal agents 3. This whitepaper synthesizes current structure-activity relationships (SAR), mechanistic pathways, and provides field-validated, step-by-step synthetic protocols for drug development professionals.

Mechanistic Pathways & Target Engagement

The biological activity of quinoline-4-yl derivatives is not monolithic; it is highly dependent on the peripheral substituents and their spatial orientation.

  • Antimalarial Action : Quinoline-4-yl compounds (such as chloroquine analogues) primarily act by accumulating in the acidic digestive vacuole of the Plasmodium parasite. Here, they bind to hematin, inhibiting its polymerization into inert hemozoin. The resulting accumulation of free hemin catalyzes peroxidative reactions, generating reactive oxygen species (ROS) that destroy the parasite's membranes 3.

  • Anticancer Action : In oncology, specific imine-linked quinoline-fused oxazole hybrids and pyrazole derivatives act as potent Topoisomerase I/II inhibitors. By stabilizing the cleavable complex between the enzyme and DNA, these compounds induce double-strand DNA breaks, leading to replication arrest and apoptosis in cancer cell lines (e.g., MCF-7, HeLa) 2.

MoA Q4 Quinoline-4-yl Scaffold Heme Heme Polymerization Inhibition Q4->Heme Antimalarial Action Topo Topoisomerase I/II Inhibition Q4->Topo Anticancer Action ROS Free Hemin Accumulation & Oxidative Stress Heme->ROS DeathM Plasmodium Apoptosis ROS->DeathM DNA DNA Cleavage & Replication Arrest Topo->DNA DeathC Cancer Cell Cytotoxicity DNA->DeathC

Mechanistic pathways of quinoline-4-yl derivatives in antimalarial and anticancer applications.

Quantitative Data & Structure-Activity Relationships (SAR)

The substitution pattern heavily dictates the pharmacological profile. For instance, the introduction of electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) at the 2- or 6-positions of the quinoline ring generally enhances lipophilicity and target penetration, drastically lowering the Minimum Inhibitory Concentration (MIC) against pathogens like M. tuberculosis1.

Table 1: Summary of Biological Activity of Key Quinoline-4-yl Derivatives

Compound ScaffoldPrimary Biological TargetKey SubstitutionsObserved Activity (MIC / IC50)Ref
Quinoline-4-yl-1,2,3-triazolesM. tuberculosis (H37Rv)4-position amides/sulphonamidesMIC: 0.625–1.25 µg/mL1
Quinoline-fused oxazole hybridsTopoisomerase-I (Cancer)N-(6-chloro-2-methyl-quinoline-4-yl)Potent Cytotoxicity (NCI60)2
4,7-dichloroquinoline derivativesPlasmodium vectors (Larvicidal)7-chloro, 4-aminoLC50: 4.408 µM/mL3
Thieno[3,2-c]quinoline-4-yl-aminesP. falciparum (3D7 strain)Pyronaridine analogueIC50: 210 nM4
Quinoline-4-yl pyrazolesAnticonvulsant (MES model)3-(5-chlorophenyl)-5-phenylHigh efficacy at 25-100 mg/kg5

Validated Experimental Protocols: Synthesis of Quinoline-4-yl Hydrazones

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of quinoline-4-yl hydrazones—a highly versatile intermediate for generating bioactive Schiff bases and heterocyclic hybrids 6. Every step is designed as a self-validating system.

Synthesis Aniline Substituted Aniline + Ethyl Acetoacetate Cyclo Condensation-Cyclization (PPA, 150°C) Aniline->Cyclo HydroxyQ 4-Hydroxyquinoline Intermediate Cyclo->HydroxyQ POCl3 Electrophilic Chlorination (POCl3, 80°C) HydroxyQ->POCl3 ChloroQ 4-Chloroquinoline Reactive Species POCl3->ChloroQ Hydrazine Nucleophilic Substitution (NH2NH2·H2O, Reflux) ChloroQ->Hydrazine HydrazinylQ Quinoline-4-yl Hydrazine Hydrazine->HydrazinylQ Schiff Schiff Base Condensation (Aryl Ketone, H+ cat.) HydrazinylQ->Schiff Final Target Quinoline-4-yl Hydrazone Schiff->Final

Step-by-step synthetic workflow for generating bioactive quinoline-4-yl hydrazone derivatives.

Step 1: Condensation-Cyclization to 4-Hydroxyquinoline
  • Procedure : Heat an equimolar mixture of a substituted aniline (e.g., 4-bromoaniline) and ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 2 hours.

  • Causality & Rationale : PPA acts as both a high-boiling viscous solvent and a potent Brønsted/Lewis acid. It drives the initial imine formation and subsequently catalyzes the intramolecular Friedel-Crafts-type cyclization by dehydrating the intermediate. The high thermal energy (150°C) is thermodynamically required to overcome the activation barrier of ring closure.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the aniline spot and the appearance of a highly UV-active, lower-Rf spot confirms successful cyclization.

Step 2: Halogenation to 4-Chloroquinoline
  • Procedure : Treat the isolated 4-hydroxyquinoline with neat Phosphorus Oxychloride (POCl₃) at 80°C for 4 hours.

  • Causality & Rationale : The 4-hydroxyquinoline exists in a tautomeric equilibrium with its 4-quinolone form. POCl₃ converts the hydroxyl oxygen into a superior leaving group (dichlorophosphate), which is subsequently displaced by a nucleophilic attack from chloride ions. This transforms the relatively inert 4-position into a highly reactive electrophilic center.

  • Self-Validation : Quench a micro-aliquot in ice water, extract with ethyl acetate, and evaluate via TLC. The chlorinated product will be significantly less polar (higher Rf) than the starting material.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
  • Procedure : Reflux the 4-chloroquinoline derivative with an excess of hydrazine hydrate in ethanol/methanol for 4-6 hours 6.

  • Causality & Rationale : The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for an SNAr reaction. A large excess of hydrazine hydrate is critical to prevent the formation of symmetric bis-quinoline dimers and to drive the thermodynamic equilibrium toward the mono-substituted product.

  • Self-Validation : Upon cooling and partial solvent distillation, the acid hydrazide will precipitate. Filter and dry the solid; melting point determination should yield a sharp, narrow range (e.g., 140-145°C), verifying high purity prior to the final step.

Step 4: Schiff Base Condensation
  • Procedure : React the quinoline-4-yl hydrazine with an aryl ketone in ethanol, utilizing a catalytic amount of concentrated H₂SO₄ (2 drops), and stir at 80°C for 4 hours 6.

  • Causality & Rationale : The acid catalyst protonates the carbonyl oxygen of the aryl ketone, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the terminal primary amine of the hydrazine. Ethanol is chosen as the solvent because it solubilizes the reactants at reflux but allows the less polar hydrazone product to crystallize out upon cooling to room temperature.

  • Self-Validation : Structural confirmation must be performed via FT-IR spectroscopy. The spectra must show the disappearance of the primary amine N-H stretches (typically ~3300 cm⁻¹) and the emergence of a sharp C=N imine stretch (~1590-1634 cm⁻¹). Further validation via ¹H-NMR should reveal a distinct singlet for the imine proton/methyl group.

References

  • Taylor & Francis: Full article: Quinoline and quinolones: promising scaffolds for future antimycobacterial agents.
  • NeuroQuantology: Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • PMC: Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
  • Der Pharma Chemica: Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.
  • ScienceScholar: Structure based drug discovery, docking modelling, synthesis and anticonvulsant pharmacological activity of new quinoline deriv
  • ResearchGate: Thieno[3,2-c]quinoline-4-yl-amines — Synthesis and Investig

Sources

A Framework for the Safety and Toxicity Assessment of 2-Amino-2-(quinolin-4-yl)ethan-1-ol and Other Novel Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of activities, including antimalarial, anticancer, and antibacterial properties.[1] However, this biological activity is often accompanied by a complex toxicological profile that necessitates rigorous safety evaluation.[1] This guide provides a comprehensive framework for assessing the safety and toxicity of the novel compound 2-Amino-2-(quinolin-4-yl)ethan-1-ol. In the absence of specific data for this molecule, we will establish a robust, scientifically-grounded strategy based on the known toxicological profile of the quinoline class. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the essential studies required to build a complete safety profile for a new chemical entity (NCE) within this class. We will detail the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative, verifiable references.

Introduction: The Quinoline Structural Class and Rationale for Safety Assessment

Quinoline and its derivatives are aromatic heterocyclic compounds that have been extensively explored in drug discovery.[1][2] Notable examples range from quinine, a cornerstone antimalarial, to the broad-spectrum fluoroquinolone antibiotics.[1] The toxicity of these compounds is highly dependent on the specific nature and position of their substituents on the quinoline ring.[1] Therefore, any new quinoline derivative, such as 2-Amino-2-(quinolin-4-yl)ethan-1-ol, must be subjected to a thorough toxicological evaluation before it can be considered for further development.

The primary objectives of a preclinical safety assessment are to identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for potential first-in-human studies. This process involves a tiered, systematic approach, beginning with in vitro assays and progressing to more complex in vivo studies.

G cluster_0 Preclinical Safety Assessment Workflow NCE New Chemical Entity (e.g., 2-Amino-2-(quinolin-4-yl)ethan-1-ol) InVitro In Vitro Toxicity Screening (Genotoxicity, hERG, Cytotoxicity) NCE->InVitro Early Screening InVivo_Acute In Vivo Acute Toxicity (Rodent, Dose-Ranging) InVitro->InVivo_Acute Promising Profile Decision Go / No-Go Decision Review & Risk Assessment InVitro->Decision Early No-Go InVivo_Repeated Repeated-Dose Toxicity (Sub-chronic, Chronic) InVivo_Acute->InVivo_Repeated Establish Dose Range Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) InVivo_Repeated->Safety_Pharm Characterize Target Organs Safety_Pharm->Decision

Caption: Preclinical safety assessment workflow for an NCE.

Potential Mechanisms of Quinoline Toxicity

Understanding the potential mechanisms of toxicity is crucial for designing a relevant testing strategy. For quinoline derivatives, several key mechanisms have been identified.

  • Metabolic Activation: The liver is often a primary target for quinoline toxicity.[1] Cytochrome P450 enzymes can metabolize the quinoline ring to form reactive intermediates, such as epoxides or quinone-imines.[1] These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to adduct formation, oxidative stress, and cellular damage.[1]

  • Genotoxicity: Many quinoline compounds have demonstrated genotoxic potential. This can occur through direct DNA interaction, such as intercalation or the formation of DNA adducts, or by inhibiting key enzymes involved in DNA replication and repair, like topoisomerases.[1][3]

  • Mitochondrial Dysfunction: Certain 4-substituted quinolines can disrupt mitochondrial function. This may involve dissipation of the mitochondrial membrane potential, leading to a decrease in cellular energy (ATP) production and the release of pro-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[1]

  • Cardiotoxicity: A well-documented liability for some quinoline derivatives (e.g., certain fluoroquinolones) is cardiotoxicity, specifically the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4] Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[4][5]

G cluster_1 Mechanisms of Quinoline Toxicity Quinoline Quinoline Derivative Metabolism Metabolic Activation (CYP450) Quinoline->Metabolism hERG hERG Channel Inhibition Quinoline->hERG Reactive Reactive Metabolites Metabolism->Reactive DNA DNA Adducts & Topoisomerase Inhibition Reactive->DNA Mito Mitochondrial Dysfunction Reactive->Mito Hepatotoxicity Hepatotoxicity Reactive->Hepatotoxicity Genotoxicity Genotoxicity DNA->Genotoxicity Apoptosis Apoptosis Mito->Apoptosis Cardiotoxicity Cardiotoxicity hERG->Cardiotoxicity

Caption: Key molecular mechanisms implicated in quinoline toxicity.

Recommended In Vitro Safety Assessment

In vitro assays are a critical first step, providing rapid, cost-effective screening to identify potential liabilities early in development.[6][7]

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a compound.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]

Protocol: Ames Test (Plate Incorporation Method) [10][11]

  • Strain Preparation: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 fraction from rat liver).[10]

  • Test Mixture Preparation: In a test tube, combine 2 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, and 0.1 mL of the test compound at various concentrations. For metabolic activation, 0.5 mL of S9 mix is also added.[11]

  • Plating: Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]

Cardiotoxicity Assessment

Given the known risk of hERG channel inhibition by quinoline derivatives, this assay is mandatory.[1][4] Automated patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on the hERG potassium current.[4][5]

Protocol: Automated Patch-Clamp hERG Assay [4]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Assay Preparation: Cells are prepared and dispensed into the microfluidic plates of an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations. A vehicle control and a known hERG inhibitor (e.g., astemizole) are included.

  • Data Acquisition: The hERG channel current is measured continuously using a specific voltage protocol designed to elicit the characteristic current.[4]

  • Analysis: The percentage of current inhibition at each concentration is calculated. An IC50 value (the concentration at which 50% of the current is inhibited) is determined to quantify the compound's potency as a hERG inhibitor.

AssayEndpointImplication of Positive Result
Ames Test Bacterial gene mutation (mutagenicity)Potential carcinogen; significant development hurdle.[8]
hERG Inhibition IC50 of hERG potassium currentRisk of QT prolongation and fatal arrhythmia (Torsades de Pointes).[4]
Cytotoxicity IC50 in relevant cell lines (e.g., HepG2)General cellular toxicity; informs dose selection for other assays.[6][12]
Micronucleus Test Chromosomal damage (clastogenicity)Potential to cause large-scale DNA damage.[13][14]

Table 1: Summary of Key In Vitro Safety Assays.

Recommended In Vivo Safety Assessment

If the in vitro profile is acceptable, the assessment proceeds to in vivo studies to understand the compound's effects in a whole biological system.

Acute Oral Toxicity Study

The initial in vivo step is to determine the acute toxicity and identify the maximum tolerated dose (MTD). The Up-and-Down Procedure (OECD Test Guideline 425) is a modern method that minimizes animal use while providing a statistically robust estimate of the LD50 (median lethal dose).[15][16]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [16]

  • Animal Selection: Use a single sex of rodent (preferably female rats).[15]

  • Dosing: Dose animals sequentially. The first animal receives a dose one step below the best estimate of the LD50.

  • Observation: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. The interval between dosing is typically 48 hours.[16]

  • Clinical Signs: Observe animals carefully for signs of toxicity, particularly during the first 4 hours and then daily for 14 days.[17] Record any changes in behavior, tremors, convulsions, salivation, and time of death.[17]

  • Endpoint: The test is concluded when stopping criteria are met (e.g., a specific number of reversals in dose direction). The LD50 is then calculated using the maximum likelihood method.[16]

  • Necropsy: A gross necropsy of all animals is performed to identify any pathological changes.[17]

In Vivo Micronucleus Assay

This assay is the standard in vivo follow-up to in vitro genotoxicity tests. It detects chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in the bone marrow erythroblasts of treated rodents.[13][14]

Protocol: Rodent Bone Marrow Micronucleus Test (OECD 474) [14]

  • Dosing: Treat groups of animals (e.g., mice) with the test compound, typically via the intended clinical route, at three dose levels up to the MTD. Include vehicle and positive control groups.[14]

  • Sample Collection: Sacrifice animals at appropriate time points after treatment (e.g., 24 and 48 hours).[14]

  • Bone Marrow Extraction: Extract bone marrow from the femurs and prepare smears on microscope slides.[18]

  • Staining and Analysis: Stain the slides (e.g., with Giemsa or acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[18]

  • Scoring: Using a microscope, score at least 4,000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[19] A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.[13]

ParameterHodge & Sterner Scale[1]GHS Category[20]Oral LD50 (rat)[1]
Extremely Toxic I1≤1 mg/kg
Highly Toxic II21-50 mg/kg
Moderately Toxic III350-500 mg/kg
Slightly Toxic IV4500-2000 mg/kg
Practically Non-toxic V52000-5000 mg/kg
Relatively Harmless VI->5000 mg/kg

Table 2: Acute Toxicity Classification Scales.

Conclusion and Forward Look

This guide outlines a foundational strategy for characterizing the safety and toxicity profile of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. The toxicity of quinoline derivatives is complex and substituent-dependent, making a case-by-case experimental evaluation essential.[1] The described workflow, progressing from high-throughput in vitro screens for genotoxicity and cardiotoxicity to targeted in vivo studies for acute toxicity and chromosomal damage, provides a robust framework for making informed go/no-go decisions in a drug development program.[7]

Positive findings in any of these core assays would trigger further mechanistic studies to understand the underlying cause of the toxicity. The ultimate goal is to build a comprehensive safety profile that enables a thorough risk-benefit analysis for this novel chemical entity.

References

  • (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities. Pandawa Institute Journals. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. Available at: [Link]

  • OECD. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. OECD. Available at: [Link]

  • Wikipedia. (n.d.). Ames test. Wikipedia. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available at: [Link]

  • (2024). The Ames Test. Available at: [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD. Available at: [Link]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Available at: [Link]

  • van Vugt-Lussenburg, B. et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology in Vitro. Available at: [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (2009). PubMed. Available at: [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Available at: [Link]

  • Litron Laboratories. (n.d.). OECD Guidelines. Litron Laboratories. Available at: [Link]

  • Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Available at: [Link]

  • FDA. (2017). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. FDA. Available at: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.). Semantic Scholar. Available at: [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2000). PubMed. Available at: [Link]

  • hERG screening using high quality electrophysiology assays. (2026). Metrion Biosciences. Available at: [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link]

  • LaVoie, E.J. et al. (2025). Quinoline metabolism and toxicity in the isolated perfused rat liver. Available at: [Link]

  • Nucro-Technics. (2025). OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]

  • eCFR. (n.d.). 40 CFR 79.64 -- In vivo micronucleus assay. eCFR. Available at: [Link]

  • Quinoline: Conversion to a Mutagen by Human and Rodent Liver1. (n.d.). CDC Stacks. Available at: [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). (n.d.). EPA. Available at: [Link]

  • Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Available at: [Link]

  • Ethanol, 2-amino-: Human health tier II assessment. (2013). NICNAS. Available at: [Link]

  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol. (2019). Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Available at: [Link]

  • 2-[(quinolin-2-yl)amino]ethan-1-ol. (n.d.). PubChemLite. Available at: [Link]

Sources

Methodological & Application

In vitro assays using 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Introduction & Scope

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a pharmacologically significant scaffold belonging to the 4-quinolinemethanol class. Structurally, it represents a simplified core of the antimalarial drug Mefloquine and the natural product Quinine . Unlike classical 4-aminoquinolines (e.g., Chloroquine) which possess a flexible diamine side chain, this molecule features a rigid amino-alcohol motif directly attached to the quinoline ring.

This structural distinction dictates its primary biological applications:

  • Antimalarial Screening: It targets the heme detoxification pathway in Plasmodium falciparum, inhibiting the formation of hemozoin (malaria pigment).

  • Chemosensitivity Profiling: Due to the planar quinoline ring, it acts as a DNA intercalator, necessitating cytotoxicity profiling against mammalian cell lines to determine the Selectivity Index (SI).

This guide provides standardized protocols for evaluating the bioactivity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol, focusing on


-hematin inhibition  (cell-free) and antiplasmodial efficacy  (cell-based).

Mechanism of Action

The primary mode of action for 4-quinolinemethanols involves the disruption of hemoglobin digestion in the malaria parasite.

  • Heme Release: The parasite digests host hemoglobin in its acidic digestive vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic.[1][2]

  • Biocrystallization: To survive, the parasite polymerizes free heme into an inert crystal called Hemozoin (

    
    -hematin).
    
  • Inhibition: 2-Amino-2-(quinolin-4-yl)ethan-1-ol accumulates in the vacuole via ion trapping (weak base). The alcohol and amine groups form hydrogen bonds with the heme dimer, "capping" the growing crystal and forcing the accumulation of toxic free heme, leading to parasite death.[2]

Visualizing the Mechanism

MOA Hemoglobin Host Hemoglobin FreeHeme Free Heme (Fe3+) (Toxic) Hemoglobin->FreeHeme Proteolysis (Digestive Vacuole) Hemozoin Hemozoin Crystal (Inert) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping Effect) FreeHeme->Complex Interception Drug 2-Amino-2-(quinolin-4-yl)ethan-1-ol Drug->Complex H-Bonding Complex->Hemozoin Blocks Growth Death Parasite Death (Oxidative Stress) Complex->Death Toxic Accumulation

Caption: Mechanism of Action: The compound intercepts toxic free heme, preventing its conversion into inert hemozoin.[1][2][3]

Protocol A: Cell-Free -Hematin Inhibition Assay

Objective: To quantify the ability of 2-Amino-2-(quinolin-4-yl)ethan-1-ol to inhibit the conversion of hemin to


-hematin (synthetic hemozoin). This is a cost-effective primary screen that eliminates the need for live parasite culture.

Principle: In the presence of acetate at acidic pH, hemin spontaneously polymerizes into


-hematin. The drug prevents this. Unpolymerized hemin is detected colorimetrically using pyridine.
Materials
  • Compound: 2-Amino-2-(quinolin-4-yl)ethan-1-ol (dissolved in DMSO, 10 mM stock).

  • Hemin Chloride: Porcine (Sigma-Aldrich), dissolved in DMSO.

  • Buffer: 0.2 M Sodium Acetate (pH 5.0).

  • Detection Reagent: 5% Pyridine in HEPES buffer (20 mM, pH 7.5).

  • Control: Chloroquine diphosphate (Positive control).

Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve Hemin chloride in DMSO to 10 mg/mL.

    • Dilute fresh in 0.2 M Acetate buffer (pH 5.0) to a final concentration of 0.5 mg/mL. Note: Prepare immediately before use to prevent premature aggregation.

  • Assay Setup (96-well plate):

    • Test Wells: Add 100 µL of Hemin suspension.

    • Drug Addition: Add 2 µL of the test compound at varying concentrations (e.g., 0.1 µM – 100 µM).

    • Positive Control: Chloroquine (known inhibitor).

    • Negative Control: DMSO vehicle only (100% polymerization).

  • Incubation:

    • Incubate the plate at 37°C for 18–24 hours without shaking. This allows the "biocrystallization" mimicry to occur.

  • Quantification:

    • Add 50 µL of the Pyridine Detection Reagent to all wells.

    • Mechanism:[1][2][3] Pyridine coordinates with free hemin (monomer) to form a low-spin complex (orange-pink) but does not dissolve polymerized

      
      -hematin.
      
    • Read absorbance at 405 nm .

  • Data Analysis:

    • Higher absorbance = Higher free heme = Stronger inhibition.

    • Calculate IC₅₀ using a sigmoidal dose-response model.[1][2]

Protocol B: P. falciparum Growth Inhibition (SYBR Green I)

Objective: To determine the biological efficacy (IC₅₀) against live parasites. The SYBR Green I assay is preferred over radioisotope methods (


H-hypoxanthine) for safety and throughput.

Principle: SYBR Green I intercalates into parasite DNA.[2] Since human erythrocytes (RBCs) lack a nucleus, fluorescence is directly proportional to parasite replication.[2]

Materials
  • Parasite Strain: P. falciparum 3D7 (Chloroquine-sensitive) or W2 (Resistant).

  • Culture Medium: RPMI 1640 + 0.5% Albumax II.

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock).

Step-by-Step Methodology
  • Culture Synchronization:

    • Synchronize parasites to the ring stage using 5% D-sorbitol treatment 48 hours prior to the assay.

    • Adjust parasitemia to 0.5% and hematocrit to 2% .

  • Plating:

    • Dispense 90 µL of parasite suspension into 96-well black microplates.

    • Add 10 µL of 2-Amino-2-(quinolin-4-yl)ethan-1-ol (10x concentrated in medium) to achieve final concentrations (e.g., 1 nM to 10 µM).

  • Incubation:

    • Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂). This covers more than one replication cycle (48h).

  • Development:

    • Prepare Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer).

    • Add 100 µL of Lysis/Dye mix to each well.

    • Incubate in the dark for 1 hour at room temperature.

  • Readout:

    • Measure fluorescence: Ex: 485 nm / Em: 535 nm .

    • Note: Background fluorescence from uninfected RBCs must be subtracted.

Protocol C: Mammalian Cytotoxicity (Selectivity Index)

Objective: To ensure the compound kills parasites specifically and not host cells. Target Cells: HepG2 (Liver) or HEK293 (Kidney).

  • Seeding: Seed cells (5,000/well) in DMEM + 10% FBS and incubate for 24h.

  • Treatment: Add compound (1 µM – 100 µM) and incubate for 48h.

  • MTT Assay: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    • Determine CC₅₀ (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) =

      
      .
      
    • Target: An SI > 10 is generally considered a "hit"; SI > 50 is a lead candidate.

Summary of Experimental Workflow

Workflow Compound 2-Amino-2-(quinolin-4-yl) ethan-1-ol Screen1 Primary Screen: Beta-Hematin Inhibition Compound->Screen1 Cell-Free Tox Toxicity Profiling: MTT Assay (HepG2) Compound->Tox Parallel Safety Check Screen2 Secondary Screen: SYBR Green (P. falciparum) Screen1->Screen2 If IC50 < 10 uM Decision Calculate Selectivity Index (SI) Screen2->Decision Tox->Decision

Caption: Screening cascade prioritizing mechanism validation before live-cell efficacy.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives. Retrieved from

  • Moyarie, C., et al. (2014). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal. Retrieved from

  • Kaur, K., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Retrieved from

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[1][2][3][4] Retrieved from

Sources

Use of 2-Amino-2-(quinolin-4-yl)ethan-1-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: The Role and Utility of 2-Amino-2-(quinolin-4-yl)ethan-1-ol in Medicinal Chemistry and Drug Discovery

Executive Summary & Pharmacological Significance

The 2-amino-2-(quinolin-4-yl)ethan-1-ol scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. Combining the lipophilic, π-π stacking capabilities of a quinoline core with the dense hydrogen-bonding network of a 1,2-aminoalcohol, this motif serves as a critical structural anchor in drug design. Recent literature highlights its pivotal role in developing next-generation antibacterial agents[1], overcoming gefitinib-resistant double-mutant Epidermal Growth Factor Receptor (EGFR) kinases in oncology[2], and designing potent antimalarial compounds targeting hemozoin crystallization[3].

This application note provides an authoritative guide on the mechanistic rationale, regioselective synthesis, and biological validation of this scaffold, tailored for drug development professionals.

Mechanistic Rationale: The "Why" Behind the Scaffold

In structural biology, every atom must justify its presence. The 2-amino-2-(quinolin-4-yl)ethan-1-ol molecule is engineered for multi-point target engagement:

  • The Quinoline Core (Lipophilic Anchor): The heteroaromatic quinoline ring inserts seamlessly into deep hydrophobic pockets. In antimalarials, it intercalates with the porphyrin ring of parasitic free heme via π-π stacking, preventing its detoxification into hemozoin[3].

  • The C2-Amine (Ionic/H-Bonding Node): At physiological pH, the primary or secondary amine is typically protonated. This allows for critical electrostatic interactions, such as salt-bridge formation with aspartate or glutamate residues in kinase hinge regions[2].

  • The C1-Hydroxyl (Solvent/Hinge Interaction): The terminal hydroxyl group acts as both a hydrogen-bond donor and acceptor. In EGFR inhibitors, the spatial orientation of this -OH group (dictated by the C2 chiral center) is responsible for displacing structured water molecules and binding directly to Met793, a critical interaction for overcoming T790M resistance mutations[2].

MOA A 2-Amino-2-(quinolin-4-yl)ethan-1-ol B Quinoline Ring (Lipophilic Anchor) A->B C 1,2-Aminoalcohol (H-Bonding Network) A->C D Plasmodium Heme B->D π-π Stacking E EGFR Kinase Hinge B->E Hydrophobic Fit C->D H-Bonding C->E Met793 Binding F Hemozoin Inhibition D->F G ATP Blockade E->G

Fig 1: Mechanistic pathways of the quinolin-4-yl aminoethanol scaffold in drug discovery.

Quantitative Structure-Activity Relationship (SAR)

The chirality and substitution pattern of the aminoethanol side chain drastically alter biological activity. Table 1 summarizes the causal relationships between structural modifications and target efficacy.

Table 1: SAR of Quinolin-4-yl Aminoethanol Derivatives

Scaffold ModificationPrimary TargetEfficacy (IC50/EC50)Mechanistic Rationale
Unsubstituted Scaffold Wild-type EGFR~45 nMBaseline hydrogen bonding to the ATP-binding pocket.
(S)-Chiral Configuration at C2 Mutant EGFR (T790M)< 5 nMThe S-enantiomer optimally projects the -OH group toward Met793, bypassing steric clashes caused by the bulky T790M gatekeeper mutation[2].
2,8-bis(CF3) on Quinoline Plasmodium Heme~10 nMTrifluoromethyl groups increase lipophilicity (LogP), enhancing cell membrane penetration and binding affinity to the hydrophobic porphyrin core[1][3].
N-Alkylation (Secondary Amine) Bacterial Efflux Pumps~1.2 µg/mL (MIC)Reduces basicity slightly, optimizing the pKa for penetration through Gram-negative bacterial porins[1].

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Expertise Note: Direct amination of halohydrins often yields a messy mixture of regioisomers. To ensure the amine is installed exclusively at the C2 position (benzylic to the quinoline), we utilize a Lewis acid-catalyzed epoxide ring-opening. The Lewis acid activates the epoxide and stabilizes the developing positive charge at the C2 position, forcing the incoming amine nucleophile to attack the more sterically hindered carbon.

Materials:

  • 4-(Oxiran-2-yl)quinoline (1.0 eq)

  • Ammonia or primary amine (3.0 eq)

  • Titanium tetraisopropoxide (Ti(O-iPr)4) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: Dissolve 4-(oxiran-2-yl)quinoline in anhydrous THF under an inert N2 atmosphere. Cool to 0 °C.

  • Catalysis: Dropwise add Ti(O-iPr)4. Causality: The titanium coordinates with the epoxide oxygen, weakening the C2-O bond due to the electron-withdrawing nature of the adjacent quinoline ring.

  • Nucleophilic Attack: Introduce the amine (3.0 eq) slowly. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench with 1M NaOH to precipitate titanium salts. Filter through a Celite pad, extract with ethyl acetate, and dry over anhydrous Na2SO4.

  • Self-Validation (QC): Purify via silica gel chromatography (DCM/MeOH 95:5). Validate regiochemistry via 2D-NMR (HMBC): look for a strong correlation between the amine protons and the C3/C4a carbons of the quinoline ring. Confirm enantiomeric excess (ee > 95%) using chiral HPLC (e.g., Chiralpak IB column)[1].

Synthesis N1 4-(Oxiran-2-yl)quinoline N2 Lewis Acid Catalysis (Ti(O-iPr)4) N1->N2 Activation N3 Regioselective Attack at C2 N2->N3 Amine Addition N4 2-Amino-2-(quinolin-4-yl) ethan-1-ol N3->N4 Ring Opening N5 Chiral HPLC & NMR Validation N4->N5 QC Check

Fig 2: Regioselective synthesis and validation workflow for the aminoethanol scaffold.

Protocol B: High-Throughput Kinase Inhibition Assay (Self-Validating System)

To evaluate the synthesized scaffold's efficacy against EGFR, a FRET-based biochemical assay is employed.

Step-by-Step Methodology:

  • Preparation: Plate 10 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) into a 384-well plate.

  • Control System Setup (Crucial for Trustworthiness):

    • Positive Control: Gefitinib (100 nM) to establish baseline inhibition[2].

    • Negative Control: 1% DMSO vehicle (0% inhibition).

    • Background Control: Buffer without the EGFR kinase enzyme.

  • Enzyme Reaction: Add 10 µL of recombinant EGFR kinase (WT or T790M mutant) and incubate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATP/FRET-peptide substrate mix. Causality: Pre-incubating the inhibitor before adding ATP ensures that slow-binding or allosteric effects are accurately captured.

  • Readout: Incubate for 1 hour. Read the plate on a fluorescence microplate reader (Ex: 340 nm, Em: 520 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

References

  • MDPI (Molecules): Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. Details the synthesis of chiral quinoline aminoethanols and their biological evaluation.[1]

  • American Chemical Society (Journal of Medicinal Chemistry): Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality. Highlights the use of the aminoethanol side chain in overcoming kinase resistance.[2]

  • National Institutes of Health (PMC): Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Discusses the utility of quinoline-based scaffolds and amino group diversifications in targeting Plasmodium species.[3]

Sources

Application Note: Preclinical Evaluation of 2-Amino-2-(quinolin-4-yl)ethan-1-ol (Q4-AE)

[1]

Executive Summary & Compound Profile

2-Amino-2-(quinolin-4-yl)ethan-1-ol , hereafter referred to as Q4-AE , represents a simplified open-chain analog of the quinoline-methanol pharmacophore found in historical antimalarials like Mefloquine and Quinine.[1]

The primary therapeutic indication for Q4-AE is Antimalarial efficacy , specifically targeting the asexual erythrocytic stages of Plasmodium species.[1] Its structural design aims to retain the heme-polymerization inhibitory potential of the quinoline core while altering physicochemical properties (LogP, pKa) to potentially reduce the Central Nervous System (CNS) accumulation associated with neuropsychiatric side effects of Mefloquine.[1]

This guide details the in vivo animal models required to validate Q4-AE, moving from the gold-standard "Peter’s 4-Day Suppressive Test" to safety pharmacology assessments.

Chemical Structure & Logic[1]
  • Core: Quinoline ring (Essential for

    
    -
    
    
    stacking with heme).[1]
  • Side Chain: 2-aminoethanol (Provides basicity for pH trapping in the parasite food vacuole).[1]

  • Hypothesis: The open-chain amine reduces lipophilicity compared to the piperidine ring of Mefloquine, potentially lowering blood-brain barrier (BBB) penetration while maintaining vacuolar accumulation.[1]

Mechanism of Action (MOA)

To design valid animal experiments, one must understand the molecular target.[1] Q4-AE functions as a Heme Detoxification Inhibitor .[1]

Inside the infected erythrocyte, the malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[1] The parasite normally detoxifies this by polymerizing it into inert hemozoin.[1] Q4-AE caps the heme polymer, preventing further sequestration.[1] This leads to the accumulation of toxic heme-drug complexes, causing membrane lysis and parasite death.[1]

Visualization: Heme Detoxification Inhibition Pathway[1]

MOA_Pathwaycluster_DrugActionQ4-AE InterventionHemoglobinHost HemoglobinDigestionProteolytic Digestion(Food Vacuole)Hemoglobin->DigestionFreeHemeFree Heme (Fe2+)(Toxic)Digestion->FreeHemeOxidationOxidation to Ferriprotoporphyrin IX(Fe3+)FreeHeme->OxidationComplexQ4-AE : Heme ComplexOxidation->ComplexHemozoinHemozoin Crystal(Inert/Safe)Oxidation->HemozoinNormal DetoxificationQ4AEQ4-AE Accumulation(pH Trapping)Q4AE->ComplexBinds HemeComplex->HemozoinInhibits PolymerizationDeathParasite Death(Membrane Lysis/ROS)Complex->DeathToxic Accumulation

Figure 1: Mechanism of Action for Quinoline-4-methanol derivatives.[1] Q4-AE interrupts the conversion of toxic heme into inert hemozoin.[1]

Primary Efficacy Model: Peter’s 4-Day Suppressive Test

The Peter’s Test is the mandatory first-line in vivo assay for any antimalarial candidate.[1] It measures the compound's ability to suppress the exponential growth of parasites immediately after infection.[1]

Experimental Design
ParameterSpecificationRationale
Host Animal Swiss Albino Mice (Male, 20-25g)Outbred strain mimics genetic diversity; highly susceptible to P. berghei.[1]
Parasite Strain Plasmodium berghei ANKA Lethal rodent malaria strain; replicates human P. falciparum cerebral malaria pathology.[1]
Inoculum

infected erythrocytes (iRBCs)
Standardized load ensures consistent infection kinetics.[1]
Route Oral Gavage (p.o.)[1]Mimics the intended clinical route for most antimalarials.[1]
Vehicle 7% Tween-80 + 3% Ethanol in WaterSolubilizes the lipophilic quinoline core.[1]
Detailed Protocol

Step 1: Donor Preparation

  • Infect a donor mouse with P. berghei cryostock.[1]

  • Monitor parasitemia via Giemsa-stained tail blood smears until it reaches 20-30%.[1]

  • Cardiac puncture to collect blood into heparinized tubes.[1]

  • Dilute blood with Phosphate Buffered Saline (PBS) to achieve

    
     iRBCs per 0.2 mL.[1]
    

Step 2: Infection (Day 0)

  • Group mice (

    
     per group):
    
    • Negative Control: Vehicle only.

    • Positive Control: Chloroquine (10 mg/kg) or Mefloquine (5 mg/kg).[1]

    • Test Groups (Q4-AE): 3 dose levels (e.g., 5, 10, 20 mg/kg).

  • Inject 0.2 mL of diluted donor blood Intraperitoneally (i.p.)[1] into all experimental mice.[1] Note: Infection is i.p., treatment is p.o.[1]

Step 3: Treatment (Day 0 - Day 3)

  • Administer Q4-AE via oral gavage 2 hours post-infection (Day 0).[1]

  • Repeat treatment every 24 hours for Day 1, Day 2, and Day 3 (Total 4 doses).

Step 4: Evaluation (Day 4)

  • Prepare thin blood smears from tail vein.[1]

  • Fix with methanol (2 min) and stain with 10% Giemsa (15 min).

  • Microscopy: Count infected RBCs per 1,000 total RBCs.

Data Calculation

Calculate Percent Suppression using the formula:



Success Criteria:

1

Secondary Efficacy Model: Rane’s Test (Curative)[1]

While Peter’s test measures suppression, Rane’s Test measures the curative potential in established infections.[1] This mimics a clinical scenario where a patient presents with symptoms.

Protocol Differences
  • Infection: Same as Peter’s Test (Day 0).

  • Delay: Wait 72 hours (Day 3) until parasitemia is established (typically 10-15%).[1]

  • Treatment: Administer Q4-AE daily for 5 days (Day 3 to Day 7).

  • Endpoint: Monitor parasitemia daily and record Mean Survival Time (MST) over 30 days.

Visualization: Experimental Workflow

Workflowcluster_PetersPeter's Suppressive Testcluster_RanesRane's Curative TestInfect1Infect (Day 0)Treat1Treat (Day 0-3)Infect1->Treat1Read1Read Parasitemia(Day 4)Treat1->Read1Infect2Infect (Day 0)WaitWait 72hrs(Establish Infection)Infect2->WaitTreat2Treat (Day 3-7)Wait->Treat2SurviveSurvival Check(30 Days)Treat2->Survive

Figure 2: Comparison of Suppressive (Peter's) vs. Curative (Rane's) workflows.

Safety Pharmacology: CNS Neurotoxicity Screen

Given that Q4-AE is a structural analog of Mefloquine (known for neuropsychiatric adverse events), proving CNS safety is critical for this specific molecule.[1]

Rationale

Quinoline methanols can cross the Blood-Brain Barrier (BBB) and inhibit acetylcholinesterase or block GABA receptors.[1]

Assay: The Rotarod & Open Field Test

Animals: Healthy Swiss Albino mice (Non-infected).

Protocol:

  • Training: Train mice on a Rotarod apparatus (speed 15 rpm) for 2 days.

  • Dosing: Administer Q4-AE at

    
     the effective antimalarial dose (ED90).
    
  • Testing:

    • Rotarod (Motor Coordination): Measure latency to fall at 1h, 4h, and 24h post-dose. Significant drop compared to vehicle indicates ataxia/neurotoxicity.[1]

    • Open Field (Anxiety/Exploration): Place mouse in a grid box.[1] Measure "center time" vs "periphery time." Mefloquine-like anxiety presents as thigmotaxis (hugging the walls).[1]

References

  • Fidock, D. A., et al. (2004).[1] "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.[1]

  • Peters, W. (1975).[1] "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity."[1] Annals of Tropical Medicine & Parasitology.

  • Dow, G. S., et al. (2011).[1] "Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[1]

  • Baragaña, B., et al. (2015).[1] "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[1] Nature.[1]

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 424: Neurotoxicity Study in Rodents."

Pharmacokinetic studies of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Pharmacokinetic Profiling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic studies of the novel chemical entity, 2-Amino-2-(quinolin-4-yl)ethan-1-ol. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental designs.

Introduction and Scientific Context

2-Amino-2-(quinolin-4-yl)ethan-1-ol is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer and antimalarial properties[1][2][3]. The presence of both an amino and a hydroxyl group suggests that this molecule may have interesting physicochemical properties influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of its pharmacokinetic profile is paramount for its development as a potential therapeutic agent. This guide will detail the necessary in-vitro and in-vivo studies to elucidate the pharmacokinetic characteristics of this compound.

Physicochemical Properties and Analytical Considerations

Before embarking on pharmacokinetic studies, a fundamental understanding of the physicochemical properties of 2-Amino-2-(quinolin-4-yl)ethan-1-ol is essential. These properties will influence its biological behavior and the choice of analytical techniques.

PropertyPredicted/Known Value/InformationSignificance for Pharmacokinetics
Molecular Formula C11H12N2OAffects molecular weight and potential for metabolism.
Molecular Weight 188.23 g/mol Influences diffusion and transport across biological membranes.
pKa The quinoline nitrogen is weakly basic, and the primary amine is basic.Affects solubility and ionization state at physiological pH, which in turn impacts absorption and distribution.
LogP Predicted XlogP is 1.4[4]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
UV Absorbance The quinoline ring system exhibits strong UV absorbance.This property is leveraged for quantification using HPLC-UV detection[5].

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For 2-Amino-2-(quinolin-4-yl)ethan-1-ol, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity and selectivity in complex biological matrices like plasma.

Proposed LC-MS/MS Method
  • Instrumentation : A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is a good starting point[6].

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[6][7].

  • Detection : Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion would be the protonated molecule [M+H]+, and the product ions would be determined by infusion of a standard solution.

  • Internal Standard (IS) : A structurally similar compound, if available, or a stable isotope-labeled version of the analyte.

Sample Preparation

Protein precipitation is a straightforward and effective method for extracting the analyte from plasma samples. Acetonitrile is a common choice for this purpose[7].

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity r² > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Investigated to ensure no significant ion suppression or enhancement
Stability Stable under various storage and processing conditions (freeze-thaw, bench-top, long-term)

In-Vitro Pharmacokinetic Studies

In-vitro assays provide early insights into the ADME properties of a compound, helping to predict its in-vivo behavior and to guide the design of in-vivo studies.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes[8][9].

Protocol:

  • Prepare Incubation Mixture : In a microcentrifuge tube, combine liver microsomes (from human, rat, or mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

  • Initiate Reaction : Start the metabolic reaction by adding a cofactor solution containing NADPH[8]. Run a parallel incubation without NADPH as a negative control.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction : Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

  • Data Analysis : Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this plot is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint)[8].

Plasma Protein Binding

The extent of binding to plasma proteins influences the distribution and availability of a drug to its target sites.

Protocol:

  • Method : Equilibrium dialysis is a commonly used method.

  • Procedure : A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer. The system is incubated until equilibrium is reached.

  • Analysis : The concentrations of the compound in both chambers are measured to determine the fraction unbound.

Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as an in-vitro model of the intestinal epithelium to predict oral absorption[8].

Protocol:

  • Cell Culture : Caco-2 cells are cultured on permeable supports until they form a confluent monolayer.

  • Transport Study : The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling : Samples are taken from the opposite chamber at various time points.

  • Analysis : The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active efflux transporters.

In-Vivo Pharmacokinetic Studies in Rodents

In-vivo studies in animal models, typically rodents, are essential for understanding the complete pharmacokinetic profile of a compound in a living system[10].

Study Design
  • Animal Model : Male Sprague-Dawley rats or ICR mice are commonly used.

  • Groups :

    • Intravenous (IV) Administration : To determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO) Administration : To determine oral bioavailability and absorption rate.

  • Dosing : The compound can be formulated in a suitable vehicle (e.g., saline, PEG400).

  • Blood Sampling : Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing : Plasma is harvested by centrifugation and stored at -80°C until analysis.

Workflow for In-Vivo Pharmacokinetic Study

in_vivo_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose po_dose Oral (PO) Dosing formulation->po_dose animal_acclimation Animal Acclimation animal_acclimation->iv_dose animal_acclimation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_analysis LC-MS/MS Analysis storage->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis

Caption: Workflow for an in-vivo pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

ParameterDescriptionHow it's Determined
Cmax Maximum plasma concentrationDirectly from the concentration-time curve
Tmax Time to reach CmaxDirectly from the concentration-time curve
AUC Area under the plasma concentration-time curveCalculated using the trapezoidal rule
t1/2 Elimination half-lifeCalculated from the terminal elimination rate constant
CL ClearanceDose / AUC (for IV administration)
Vd Volume of distributionCL * t1/2 / 0.693
F% Oral Bioavailability(AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Potential Metabolic Pathways

Based on the structure of 2-Amino-2-(quinolin-4-yl)ethan-1-ol and known metabolic pathways for related compounds, several metabolic transformations can be hypothesized[9][11][12].

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-Amino-2-(quinolin-4-yl)ethan-1-ol hydroxylation Hydroxylation on Quinoline Ring parent->hydroxylation Oxidation n_dealkylation Oxidative Deamination parent->n_dealkylation Oxidation o_dealkylation Alcohol Oxidation parent->o_dealkylation Oxidation glucuronidation Glucuronidation (on OH or ring-OH) parent->glucuronidation Conjugation sulfation Sulfation (on OH or ring-OH) parent->sulfation Conjugation hydroxylation->glucuronidation Conjugation

Caption: Hypothesized metabolic pathways for 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive pharmacokinetic evaluation of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. By systematically conducting these in-vitro and in-vivo studies, researchers can gain critical insights into the ADME properties of this compound, which are essential for its progression in the drug discovery and development pipeline.

References

  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • Comparison of the metabolic stability of different isoquinoline deriv
  • Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administr
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). Xenobiotica, 35(3), 293-304.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed.
  • Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. (2008). Food and Chemical Toxicology, 46(2), 678-87.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Application Notes & Protocols for the Quantification of 2-[(Quinolin-2-yl)amino]ethan-1-ol - Benchchem.
  • QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. (2019).
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022).
  • In vivo PK/Tox - Enamine.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Inhibitory Effects of Alcohol on Intestinal Amino Acid Transport in vivo and in vitro. Scilit.
  • Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses.
  • Biologically active amino alcohols.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). PMC.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025). Reviews in Analytical Chemistry.
  • Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters, 72.
  • 2-[(quinolin-2-yl)amino]ethan-1-ol. PubChem.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD. (2015). Analytical and Bioanalytical Chemistry, 407(24), 7511-6.
  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Deriv
  • 1270357-98-6 | 2-Amino-2-(quinolin-3-yl)ethan-1-ol. ChemScene.
  • 2-(quinolin-4-yl)ethan-1-amine. LGC Standards.
  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. (2024). Journal of Pharmaceutical and Biomedical Analysis, 242.
  • 2-[(Aminomethyl)amino]ethan-1-ol. PubChem.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024).
  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. (2021). Semantic Scholar.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. This valuable amino alcohol is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that impact yield, purity, and scalability.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis. The information is structured to address specific issues you may encounter, with a focus on the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 2-Amino-2-(quinolin-4-yl)ethan-1-ol?

A1: The most prevalent method is a two-step sequence starting from quinoline-4-carbaldehyde. This involves an initial condensation with a nitroalkane, typically nitromethane, to form a nitro-alkene intermediate, followed by a reduction of both the nitro group and the alkene. A more direct, but often lower-yielding, approach is the reductive amination of a suitable ketone precursor.[1][]

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields can often be attributed to several factors. The most critical to investigate are:

  • Purity of Starting Materials: Ensure your quinoline-4-carbaldehyde is free of oxidized impurities.

  • Reaction Conditions for Reduction: The choice of reducing agent and reaction conditions (temperature, pressure, catalyst) is paramount. Incomplete reduction or side reactions are common pitfalls.

  • Work-up and Purification: The product is a polar molecule, which can lead to losses during extraction and purification. Emulsion formation during workup is a frequent issue.[3][4]

Q3: I am struggling with the purification of the final product. What strategies are most effective?

A3: The high polarity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol makes purification challenging.[3][5]

  • Column Chromatography: This is the most common method for achieving high purity. A gradient elution using a polar solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking) is often effective.[3][6]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent like ethanol can be a scalable and efficient alternative to chromatography.[5][7]

  • Acid-Base Extraction: This can be used during the work-up to remove non-basic impurities.[3]

Synthesis Workflow and Key Stages

The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol can be broken down into three critical stages. Understanding the potential issues at each stage is key to a successful outcome.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Purification & Analysis Start Quinoline-4-carbaldehyde + Nitromethane Condensation Condensation Reaction (e.g., Henry Reaction) Start->Condensation Intermediate 1-(Quinolin-4-yl)-2-nitroethanol Condensation->Intermediate Reduction Reduction of Nitro Group and/or other functional groups Intermediate->Reduction Crude_Product Crude 2-Amino-2-(quinolin-4-yl)ethan-1-ol Purification Work-up & Purification (Chromatography/Recrystallization) Crude_Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Product Analysis->Final_Product Troubleshooting_Purification Start Problem: Difficult Purification Emulsion Emulsion during Work-up? Start->Emulsion Streaking Streaking on Silica Gel? Emulsion->Streaking No Brine Action: Add saturated brine (NaCl solution) to the aqueous layer to increase its ionic strength and disrupt the emulsion. Emulsion->Brine Yes TEA Action: Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to neutralize acidic sites on the silica gel. Streaking->TEA Yes End Purification Optimized Streaking->End No Brine->Streaking TEA->End

Sources

Technical Support Center: Synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol . It focuses on the Strecker Synthesis pathway followed by Carboxyl Reduction , which is the standard route to access this specific regioisomer (where the amine and quinoline ring share the C2 position).

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-Amino-2-(quinolin-4-yl)ethan-1-ol (CAS: Analogous to 4-quinolylglycinol) Primary Route: Strecker Reaction


 Hydrolysis 

Reduction

Reaction Pathway & Critical Failure Points

The synthesis typically proceeds via the formation of a quinoline-substituted amino acid (via Strecker chemistry) followed by reduction to the amino alcohol. The presence of the nitrogen-rich quinoline core introduces specific chemoselectivity challenges, particularly during the reduction phase.

Core Synthesis Workflow
  • Imine Formation: Quinoline-4-carboxaldehyde + Amine Source

    
     Imine.
    
  • Strecker Addition: Imine + Cyanide

    
    
    
    
    
    -Aminonitrile.[1]
  • Hydrolysis:

    
    -Aminonitrile 
    
    
    
    
    
    -Amino Acid.[1]
  • Reduction:

    
    -Amino Acid 
    
    
    
    2-Amino-2-(quinolin-4-yl)ethan-1-ol .
Visualizing the Side Reaction Landscape

The following diagram maps the intended pathway against the most prevalent side reactions (in red).

Side_Reaction_Map Start Quinoline-4-carboxaldehyde Imine Quinoline Imine Intermediate Start->Imine + NH4Cl Cyanohydrin Side Reaction A: Cyanohydrin Formation (Reversible) Start->Cyanohydrin Direct CN attack (Low pH) Nitrile 2-Amino-2-(quinolin-4-yl) acetonitrile Imine->Nitrile + NaCN Acid 2-Amino-2-(quinolin-4-yl) acetic acid Nitrile->Acid HCl/H2O, Reflux Amide Side Reaction B: Stable Amide (Incomplete Hydrolysis) Nitrile->Amide Mild Hydrolysis Product TARGET: 2-Amino-2-(quinolin-4-yl) ethan-1-ol Acid->Product NaBH4/I2 or LiAlH4 THQ Side Reaction C: 1,2,3,4-Tetrahydroquinoline (Ring Reduction) Acid->THQ Over-reduction (LiAlH4 excess) Complex Side Reaction D: Boron-Amine Complex (Workup Failure) Product->Complex Incomplete Quench

Caption: Figure 1. Synthetic pathway illustrating critical divergence points where side reactions (red) compete with the desired workflow (blue/green).

Troubleshooting Guide: Common Failure Modes

Phase 1: The Strecker Reaction (Nitrile Formation)[2]

Q: Why is my yield of the aminonitrile low, and why do I see significant starting aldehyde? A: This is likely due to the Retro-Strecker Equilibrium . The formation of the


-aminonitrile is reversible.
  • Mechanism: In aqueous solution, the aminonitrile is in equilibrium with the imine and cyanide. If the cyanide concentration drops (e.g., HCN gas evolution) or pH is incorrect, the equilibrium shifts back to the starting materials.

  • Solution:

    • Buffer Control: Maintain the reaction pH between 9–10. If too acidic (pH < 7), the amine is protonated and cannot form the imine. If too basic (pH > 11), cyanide addition is suppressed.

    • Excess Reagents: Use 1.2–1.5 equivalents of the amine source (e.g.,

      
      ) to drive imine formation.
      

Q: I am isolating a solid that melts at a different point and lacks the amine peak in IR. What is it? A: You likely formed the Cyanohydrin instead of the Aminonitrile.

  • Cause: Insufficient equilibration time for the imine before adding cyanide. Cyanide adds to the aldehyde oxygen faster than the amine condenses to the imine.

  • Fix: Pre-stir the aldehyde with

    
     (or amine) for 30–60 minutes before adding 
    
    
    
    .
Phase 2: Reduction to Amino Alcohol

Q: I used LiAlH4, but my product mass is higher than expected, and NMR shows aliphatic signals in the aromatic region (1.8–3.0 ppm). A: You have reduced the Quinoline ring to 1,2,3,4-Tetrahydroquinoline .

  • The Science: The quinoline ring is electron-deficient and susceptible to nucleophilic attack by hydride, especially at the C2 and C4 positions. Strong reducing agents like

    
     (LAH) in refluxing ether/THF can reduce the heterocyclic ring alongside the carboxylate.
    
  • Corrective Protocol: Switch to a chemoselective reducing system. The

    
      system (generating borane in situ) is highly selective for carboxylic acids over aromatic/heteroaromatic rings.
    

Q: My reaction went to completion (by TLC), but I recovered almost no product after aqueous workup. A: The product is trapped in a Stable Boron-Chelate Complex .

  • Mechanism: 1,2-Amino alcohols form stable 5-membered cyclic complexes with boron species (from

    
     or 
    
    
    
    ). These complexes are water-soluble or do not extract into organic solvents like DCM.
  • Fix: You must break the B-N/B-O bonds during the quench.

    • Method: Reflux the quenched reaction mixture with Methanol (to form volatile trimethyl borate) or strong acid (6M HCl) followed by basification.

Deep Dive: Chemoselective Reduction Protocol

To avoid side reactions C (Ring Reduction) and D (Chelation), use the following optimized protocol utilizing the Sodium Borohydride/Iodine system. This method avoids the harsh conditions of


.
Protocol: Selective Reduction of 2-Amino-2-(quinolin-4-yl)acetic acid

Reagents:

  • Substrate: 2-Amino-2-(quinolin-4-yl)acetic acid (1.0 equiv)

  • 
     (Sodium Borohydride): 2.5 equiv
    
  • 
     (Iodine): 1.0 equiv
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Activation: Suspend the amino acid (1.0 equiv) and

    
     (2.5 equiv) in anhydrous THF under Argon/Nitrogen.
    
  • Oxidation (In-situ Borane Generation): Cool the flask to 0°C. Dissolve

    
     (1.0 equiv) in THF and add it dropwise over 30 minutes.
    
    • Observation: Hydrogen gas evolution will occur. The solution will turn colorless as iodine is consumed.

  • Reflux: Once gas evolution ceases, heat the mixture to reflux for 12–18 hours.

    • Checkpoint: Monitor by TLC.[2][3] The acid spot (baseline) should disappear.

  • Quench (Critical Step): Cool to room temperature. Carefully add Methanol dropwise until the solution becomes clear.[4]

    • Why: This breaks down the initial excess borohydride.

  • De-complexation: Evaporate the solvent. Redissolve the residue in 20% KOH solution and stir for 4 hours (or reflux for 1 hour).

    • Mechanism:[1][5][2][6][7][8] This hydrolyzes the stable boron-amino alcohol chelate.

  • Extraction: Extract the aqueous layer with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

Analytical Data Summary

Use this table to verify your intermediate and final product against expected side products.

CompoundKey IR Signals (

)

NMR Diagnostic Signals (

/

)
Target Product 3300-3400 (br, OH/NH), 1590 (Quinoline C=N)

5.1 (t, 1H, CH-NH2),

3.6-3.8 (m, 2H, CH2-OH),

8.9 (d, 1H, Quinoline H2)
Aminonitrile (Interm.) 2240 (w, CN), 3300 (NH)

5.6 (s, 1H, CH-CN). No CH2 signals.
Tetrahydroquinoline (Impurity) 3400 (NH), No 1590 band

1.9, 2.8, 3.3 (Multiplets, aliphatic ring protons). Loss of downfield aromatic H2.
Cyanohydrin (Impurity) 2250 (w, CN), 3400 (OH), No NH

6.1 (s, 1H, CH-OH). No amine protons exchangeable with

.

References

  • Strecker Synthesis Mechanism & Variants

    • Organic Chemistry Portal.[6] "Strecker Synthesis."[1][5][6]

    • URL: [Link]

  • Selective Reduction of Amino Acids (NaBH4/I2 System)

    • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives."[9] Journal of Organic Chemistry.

    • URL: [Link]

  • Quinoline Reduction Side Reactions

    • BenchChem.[2] "Side reactions in the synthesis of quinoline derivatives."

  • General Amino Alcohol Synthesis

    • Master Organic Chemistry. "Reduction of Amino Acids."[4][9][10]

    • URL: [Link]

Sources

Stability issues of 2-Amino-2-(quinolin-4-yl)ethan-1-ol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Stability & Handling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. This molecule—featuring a highly conjugated quinoline core and a reactive 2-amino-1-hydroxyethyl side chain—shares structural degradation pathways with established quinoline antimalarials and kinase inhibitors. Understanding the causality behind its degradation is critical for ensuring reproducible assays and robust drug development.

Section 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why do my aqueous solutions of 2-Amino-2-(quinolin-4-yl)ethan-1-ol turn yellow or brown over time? A: Discoloration (yellowing, progressing to brown) is a definitive indicator of quinoline ring degradation, driven primarily by photodegradation and auto-oxidation [1]. The quinoline aromatic system is notoriously photosensitive. Upon exposure to UV or ambient light, the molecule absorbs photons to reach an excited triplet state. This excitation frequently results in the formation of a carbon-centered benzylic radical at the side chain[2]. Causality & Mechanism: In the presence of dissolved oxygen, this radical undergoes rapid oxidation or C-C bond cleavage, yielding colored quinolin-2-one derivatives and N-oxides[3]. Corrective Action: Always store stock solutions in amber glass vials to block UV/Vis light transmission. For highly sensitive assays, degas your aqueous buffers by sparging with nitrogen or argon to displace dissolved oxygen before adding the compound[3].

Q2: I am seeing inconsistent potency and peak splitting in my HPLC assays depending on the diluent pH. Why? A: The stability and solubility of quinoline amino alcohols are strictly pH-dependent[4]. The molecule contains two ionizable centers: the basic primary aliphatic amine and the weakly basic quinoline nitrogen. Causality & Mechanism: At acidic pH (pH < 4), both nitrogens are protonated, maximizing aqueous solubility[4]. However, at neutral to alkaline pH (pH > 7), the free-base form predominates. Photochemical degradation of quinoline derivatives occurs much more rapidly and effectively at higher pH levels[2]. This is because the neutral free-base form is highly susceptible to forming a cation radical from its excited triplet state, accelerating degradation[5]. Corrective Action: Standardize your sample diluents to a slightly acidic pH (e.g., pH 4.5 acetate buffer) where the molecule is fully protonated and exhibits maximum photostability.

Q3: Is methanol a suitable solvent for long-term stock solutions? A: No. Protic solvents like methanol actively participate in the photochemical degradation of quinoline amino alcohols. Causality & Mechanism: When irradiated or stored for prolonged periods in methanol, related quinoline compounds undergo specific C-C bond cleavage at the benzylic position. The solvent acts as a nucleophile, leading to the formation of methyl esters and benzyl alcohol byproducts[2]. Corrective Action: For long-term storage, utilize anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. Store at -20°C in the dark to arrest thermal and photolytic kinetics[3].

Section 2: Logical Relationships & Degradation Pathways

To successfully prevent degradation, you must understand how environmental stressors interact with the molecule's structural liabilities.

DegradationMechanisms API 2-Amino-2-(quinolin-4-yl) ethan-1-ol Photo Photodegradation (UV/Vis Light) API->Photo Light Exposure Oxid Oxidation (ROS / O2) API->Oxid Dissolved O2 pH Alkaline pH (Free Base Form) API->pH pH > 7.0 Radical Benzylic Carbon Radical Formation Photo->Radical Excitation NOxide Quinoline N-Oxide Formation Oxid->NOxide N-oxidation pH->Radical Sensitizes Cleavage C-C Bond Cleavage & Dimerization Radical->Cleavage Degradation

Logical relationship of degradation pathways for quinoline amino alcohols in solution.

Section 3: Quantitative Stability Profile

The following table summarizes the expected stability limits of 2-Amino-2-(quinolin-4-yl)ethan-1-ol based on empirical data from related quinoline scaffolds. Use this to guide your experimental design.

Solvent / MatrixEnvironmental ConditionpHEstimated Stability LimitPrimary Degradation Pathway
Water (Unbuffered) Ambient Light, 25°C~6.5< 48 HoursPhotodegradation (Radical formation)
Acetate Buffer Protected from Light, 25°C4.5> 14 DaysNone (Highly stable in protonated form)
Methanol Ambient Light, 25°CN/A< 24 HoursSolvolysis / C-C Bond Cleavage
Acetonitrile Protected from Light, 4°CN/A> 30 DaysTrace Oxidation (if not degassed)
0.1M NaOH Protected from Light, 60°C>12< 12 HoursBase-catalyzed Hydrolysis

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, you must validate the stability of your specific formulation. The following protocol outlines a Stability-Indicating Forced Degradation Study .

Self-Validating Principle: This protocol is designed as a closed-loop system. By explicitly neutralizing the stress agents (acid/base/oxidant) before injection, we prevent ongoing degradation inside the autosampler, ensuring the chromatogram represents the exact state of the sample at the time of quenching[1]. Furthermore, mass balance must be verified: the sum of the API and degradant peak areas must equal the initial unstressed API peak area (± 5%).

Protocol: Forced Degradation & Stability-Indicating HPLC Assay

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile to yield a 1 mg/mL stock solution[1].

  • Sonicate for 5 minutes and store in an amber volumetric flask.

Step 2: Stress Conditions (Parallel Execution)

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[3].

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[3].

  • Oxidation: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at 25°C in the dark for 24 hours[3].

  • Photolysis: Place 2.0 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours of visible light and 200 Watt hours/m² of UV light (ICH Q1B standard)[1].

Step 3: Neutralization & Quenching (Critical Step)

  • Acid Sample: Add 1.0 mL of 0.1 M NaOH to neutralize.

  • Base Sample: Add 1.0 mL of 0.1 M HCl to neutralize[1].

  • Oxidation Sample: Add 1.0 mL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to quench residual peroxide.

  • Dilute all samples (including an unstressed control) to a final theoretical concentration of 100 µg/mL using the mobile phase.

Step 4: HPLC-DAD Analysis

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.05 M Potassium Phosphate buffer (pH 3.5) / Methanol (40:60 v/v)[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning 200-400 nm (extract at 280 nm).

  • System Suitability: Ensure the resolution (

    
    ) between the API peak and the nearest degradant peak is 
    
    
    
    .

Workflow cluster_stress Forced Degradation Stress Conditions Step1 1. Stock Preparation (1 mg/mL in MeCN) Acid Acidic Stress 0.1M HCl, 60°C Step1->Acid Base Basic Stress 0.1M NaOH, 60°C Step1->Base Ox Oxidative Stress 3% H2O2, 25°C Step1->Ox Photo Photolytic Stress UV/Vis, 25°C Step1->Photo Step3 3. Neutralization & Quenching (Self-Validating Step) Acid->Step3 Add NaOH Base->Step3 Add HCl Ox->Step3 Add Na2S2O3 Step4 4. HPLC-DAD / LC-MS Stability-Indicating Analysis Photo->Step4 Direct Analysis Step3->Step4

Experimental workflow for forced degradation and stability-indicating assays.

References

  • Development and Validation of an HPLC Method for Mefloquine Hydrochloride Determination in Tablet Dosage Form.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Stability issues of 2-(2-Aminoethoxy)quinoline in different solvents. Benchchem.
  • Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin... PMC.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for 2-Amino-2-(quinolin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We provide in-depth troubleshooting strategies, formulation guides, and detailed experimental protocols to help you achieve your desired experimental outcomes.

Compound Profile: Understanding the Challenge

2-Amino-2-(quinolin-4-yl)ethan-1-ol possesses a chemical structure that inherently presents solubility challenges in neutral aqueous media. The molecule contains a large, hydrophobic quinoline ring system, which dominates its character. However, the presence of an amino group and a hydroxyl group provides opportunities for solubility enhancement. The key is to understand and manipulate the physicochemical properties of these functional groups.

PropertyPredicted Value / CharacteristicImplication for Solubility
Structure Quinoline ring, primary amine, primary alcoholThe large, aromatic quinoline system is hydrophobic and contributes to poor aqueous solubility.
Predicted LogP ~1.2-1.5Indicates a degree of lipophilicity, suggesting poor solubility in water.
Functional Groups Basic amine (pKa ~8-9), alcohol (-OH)The basic nitrogen atoms (on the amine and quinoline) can be protonated in acidic conditions to form a more soluble salt. The hydroxyl group can participate in hydrogen bonding.
Appearance Likely a solid at room temperatureEnergy will be required to break the crystal lattice before dissolution can occur.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 2-Amino-2-(quinolin-4-yl)ethan-1-ol, not dissolving in neutral water or standard buffer (e.g., PBS pH 7.4)?

Answer: The poor solubility is primarily due to the hydrophobic nature of the quinoline ring. In neutral pH, the primary amine group is only partially protonated, and the molecule as a whole is not charged enough to readily dissolve in water. The energy required to break the solid-state crystal lattice and solvate the large hydrophobic structure is unfavorable in neutral aqueous solutions.

Q2: I noticed some initial solubility, but then the compound crashed out of solution. What is happening?

Answer: This often points to the formation of a supersaturated solution, which is metastable.[2] This can occur if you initially dissolve the compound in a small amount of organic solvent before diluting it with an aqueous buffer. While it may appear dissolved at first, the system is not at thermodynamic equilibrium. Over time, the compound will precipitate until it reaches its true, lower equilibrium solubility.

Q3: How does pH impact the solubility of this compound?

Answer: As a basic compound, its solubility is highly dependent on pH.[3][4][5][6] The presence of two basic nitrogen centers (the primary amine and the quinoline nitrogen) means that at acidic pH, these groups become protonated, forming a positively charged cation. This salt form is significantly more polar and, therefore, more soluble in water. The Henderson-Hasselbalch equation provides a theoretical basis for this, although experimental results can deviate.[7]

Q4: Can I just sonicate my sample for longer or heat it to get it into solution?

Answer: While sonication can help break up particle aggregates and speed up the dissolution process, it will not increase the compound's equilibrium solubility.[8] Heating can transiently increase solubility, but the compound is likely to precipitate out again upon cooling to room or physiological temperature. This approach is generally not recommended for creating stable stock solutions for assays unless the final application is also at an elevated temperature.

Troubleshooting and Formulation Guide

This section provides a systematic approach to enhancing the solubility of 2-Amino-2-(quinolin-4-yl)ethan-1-ol, from simple adjustments to more advanced formulation strategies.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Start Poor Solubility Observed CheckIonizable Is the compound ionizable? Start->CheckIonizable pH_Adjust Strategy 1: pH Adjustment (Acidification to pH < 6) CheckIonizable->pH_Adjust Yes (Basic Amine) Cosolvent Strategy 2: Cosolvency (e.g., DMSO, PEG 400, Ethanol) CheckIonizable->Cosolvent No (or pH not viable) pH_Success Solubility Achieved? pH_Adjust->pH_Success End Proceed with Experiment pH_Success->End Yes pH_Success->Cosolvent No / Insufficient Cosolvent_Success Solubility Achieved? Cosolvent->Cosolvent_Success Cosolvent_Success->End Yes Advanced Strategy 3: Advanced Formulations Cosolvent_Success->Advanced No / Insufficient Surfactant Surfactants (Micellar Solubilization) e.g., Tween® 80, Cremophor® EL Advanced->Surfactant Cyclodextrin Cyclodextrins (Inclusion Complex) e.g., HP-β-CD, SBE-β-CD Advanced->Cyclodextrin SolidDispersion Solid Dispersions / Nanosuspensions (For solid dosage forms) Advanced->SolidDispersion

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment (Acidification)
  • Mechanism: The most direct approach is to protonate the basic amine and quinoline nitrogen atoms to form a highly soluble salt. By lowering the pH of the aqueous vehicle to at least 2 pH units below the compound's pKa, you can ensure it is >99% in its ionized form.

  • How-To: Prepare your aqueous buffer (e.g., citrate or glycine-HCl buffer for pH 2-4) and add the compound. Alternatively, create a stock solution in a dilute acid like 0.1 M HCl and then carefully buffer the pH for your final experiment, ensuring the compound does not precipitate.

  • Causality: The conversion of a neutral, hydrophobic molecule into a charged ion dramatically increases its interaction with polar water molecules, overcoming the unfavorable energetics of dissolving the quinoline ring.

  • Considerations: Ensure that the low pH does not affect your compound's stability or interfere with your downstream biological or analytical assay.

Strategy 2: Cosolvents
  • Mechanism: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10][11] This makes the solvent more "hospitable" to hydrophobic molecules.

  • How-To: First, dissolve the compound in a minimal amount of a strong organic solvent like DMSO. Then, dilute this stock into an aqueous solution containing a cosolvent such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[9][11][12] The final concentration of the initial solvent (e.g., DMSO) should typically be kept low (<1%) to avoid artifacts in biological assays.

  • Causality: The cosolvent reduces the interfacial tension between the hydrophobic solute and the aqueous solvent, making solvation more energetically favorable.[12]

  • Commonly Used Cosolvents:

CosolventTypical ConcentrationNotes
DMSO < 1% (final assay)Excellent solubilizing power but can be toxic to cells at higher concentrations.
Ethanol 5-20%Generally well-tolerated in many systems; can cause protein precipitation at high concentrations.
PEG 400 10-40%A low-toxicity polymer commonly used in formulations.[9]
Propylene Glycol 10-40%Another low-toxicity cosolvent frequently used in pharmaceutical preparations.[9]
Strategy 3: Advanced Formulation Approaches

If pH adjustment and cosolvents are insufficient or incompatible with your experimental system, more advanced formulation strategies can be employed.

  • A. Surfactants (Micellar Solubilization)

    • Mechanism: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC).[13][14][15] The hydrophobic core of these micelles can encapsulate poorly soluble drugs, effectively dispersing them in the aqueous medium.[13][14]

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[12][16][17]

    • Best For: Creating stable aqueous formulations for in vitro and in vivo studies.

  • B. Cyclodextrins (Inclusion Complexation)

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] The hydrophobic quinoline portion of your molecule can fit inside this cavity, forming an "inclusion complex" where the outer hydrophilic surface of the cyclodextrin renders the entire complex water-soluble.[8][18][19]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).[20]

    • Best For: Improving solubility for a wide range of applications; widely used in pharmaceutical formulations.[18][21]

  • C. Solid Dispersions

    • Mechanism: The drug is dispersed in a hydrophilic polymer matrix at a solid state.[1][22][23][24] This can involve forming an amorphous state of the drug, which has a higher energy and thus higher apparent solubility than its crystalline form.[22] Upon contact with water, the polymer dissolves, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[22][23][24]

    • Examples of Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), HPMC.[24]

    • Best For: Primarily for developing solid oral dosage forms (tablets, capsules).

  • D. Nanosuspensions

    • Mechanism: This technique reduces the particle size of the drug down to the nanometer range (typically 200-600 nm).[2][25] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[26] The formulation is stabilized by surfactants or polymers.[25][26][27][28]

    • Preparation Methods: Media milling or high-pressure homogenization.[2][28]

    • Best For: Applications requiring high drug loading, including oral, parenteral, and topical delivery.[26][27][29]

Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

Shake_Flask_Protocol Step1 Step 1: Preparation Add excess solid compound to a known volume of aqueous buffer (e.g., 2 mg in 1 mL). Step2 Step 2: Equilibration Incubate at a constant temperature (e.g., 25°C) with constant agitation (shaker/rotator) for 24-48 hours. Step1->Step2 Step3 Step 3: Phase Separation Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min) to pellet undissolved solid. Step2->Step3 Step4 Step 4: Sampling Carefully collect an aliquot of the clear supernatant without disturbing the pellet. Step3->Step4 Step5 Step 5: Analysis Dilute the supernatant and quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). Step4->Step5 Step6 Step 6: Calculation The measured concentration is the equilibrium solubility. Step5->Step6

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of solid 2-Amino-2-(quinolin-4-yl)ethan-1-ol to a glass vial (e.g., 2 mg). The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume of your test solvent (e.g., 1.0 mL of pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and place it on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the system to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.[30]

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[31]

  • Sampling: Carefully remove a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility under those conditions.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol describes how to prepare a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution, which is 100 mg/mL). Gentle warming and stirring can aid dissolution.

  • Add Compound: Weigh the desired amount of 2-Amino-2-(quinolin-4-yl)ethan-1-ol and add it to the HP-β-CD solution.

  • Complexation: Mix the solution vigorously. This can be done by vortexing, sonicating in a bath sonicator, or stirring overnight at room temperature. The energy input helps drive the hydrophobic quinoline moiety into the cyclodextrin cavity.

  • Filtration: After mixing, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and sterilize the solution.

  • Confirmation (Optional but Recommended): Use the shake-flask method (Protocol 1) with the HP-β-CD solution as the solvent to quantify the increase in solubility. Phase solubility studies can also be performed to determine the stoichiometry of the complex.[32]

References
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Pharma Times.
  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Babu, G.V., et al. (n.d.). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences.
  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). Pharmaceutics.
  • The Role of Surfactants in Compounded Prepar
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Pharmaceutics.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • Nanosuspension-Based Drug Delivery Systems for Topical Applic
  • Nanosuspension in Drug Delivery-A Review. (n.d.). SAS Publishers.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). Journal of Analytical & Pharmaceutical Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). World Journal of Pharmaceutical Research.
  • What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas.
  • Cosolvent. (n.d.). In Wikipedia.
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Current Metabolomics and Systems Biology.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019). International Journal of Applied Pharmaceutics.
  • Cosolvency. (n.d.). Slideshare.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Molecules.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. (2022). Journal of Molecular Liquids.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Frontiers Publishing Partnerships.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.
  • Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. (2025). Advances in Research.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research.
  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2011). Industrial & Engineering Chemistry Research.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.).
  • pH dependence of amino acid solubility. (n.d.).

Sources

Technical Support Center: Assay Optimization for 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing acute cytotoxicity or assay interference when working with 2-Amino-2-(quinolin-4-yl)ethan-1-ol .

As a quinoline derivative featuring an ethanolamine side chain, this compound is classified as a Cationic Amphiphilic Drug (CAD) . While highly valuable in medicinal chemistry, CADs are notorious for inducing off-target in vitro cytotoxicity that can mask true pharmacological efficacy. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to rescue your assays.

Mechanistic Causality: Why Does This Compound Cause Cytotoxicity?

To troubleshoot effectively, we must first understand the physical chemistry of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. The molecule contains a lipophilic quinoline core (high LogP) and a basic primary amine (pKa > 7).

When introduced to a cell-based assay, the unprotonated, lipophilic form rapidly diffuses across both the plasma and lysosomal membranes. However, once inside the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated. The charged molecule can no longer cross the lipid bilayer, leading to massive intracellular accumulation—a process known as lysosomal trapping [1].

This sequestration draws in water via osmosis, causing lysosomal swelling, inhibition of phospholipases, and eventual phospholipidosis[1]. In an in vitro setting, this manifests as rapid, non-specific cell death that is an artifact of the compound's physical chemistry rather than its specific target engagement. Furthermore, the time-dependent nature of quinoline toxicity means that standard 48-to-72-hour incubations often result in complete cell lysis[2].

Mechanistic Pathway & Mitigation Strategy

G Compound 2-Amino-2-(quinolin-4-yl)ethan-1-ol (Cationic Amphiphilic Drug) Mech1 Lysosomal Trapping (pH Partitioning) Compound->Mech1 Mech2 Membrane Disruption (High Lipophilicity) Compound->Mech2 Effect1 Lysosomal Swelling & Phospholipidosis Mech1->Effect1 Effect2 Acute Assay Cytotoxicity (False Positives) Mech2->Effect2 Effect1->Effect2 Sol1 Add 1 mg/mL BSA (Lipid Sink) Sol1->Mech2 Buffers Free Drug Sol2 NH4Cl Pre-treatment (Neutralize pH) Sol2->Mech1 Prevents Trapping Sol3 Liposomal Formulation (Slow Release) Sol3->Effect2 Mitigates Toxicity

Fig 1. Mechanistic pathway of quinoline-induced assay cytotoxicity and targeted mitigation strategies.

Diagnostic Data Presentation

Before altering your protocols, ensure your assay readout is compatible with quinoline derivatives. Metabolic assays (like MTT) are highly sensitive to lysosomal and mitochondrial distress, often yielding false-positive cytotoxicity readings long before actual cell death occurs.

Table 1: Viability Assay Compatibility for Quinoline Derivatives
Assay TypeRecommended?Mechanistic Rationale
LDH Release Yes Measures actual plasma membrane rupture. Unaffected by early-stage lysosomal swelling[3].
ATP (CellTiter-Glo) Yes Direct measure of cellular energy. Highly reliable, though prolonged lysosomal stress will eventually deplete ATP.
MTT / MTS No Relies on oxidoreductase enzymes located in mitochondria and lysosomes. Direct interference from lysosomotropic CADs causes artificially low viability readouts.
Resazurin No Quinoline autofluorescence and redox interference can confound the fluorescent readout.

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By implementing these, you can definitively separate true pharmacological toxicity from physicochemical assay artifacts.

Protocol A: Validating Lysosomotropism (The NH₄Cl Rescue Assay)

Purpose: To prove that the observed cytotoxicity is an artifact of lysosomal trapping. Ammonium chloride (NH₄Cl) abolishes the pH gradient between the cytosol and lysosomes, preventing basic amines from becoming protonated and trapped[4].

  • Cell Seeding: Seed your target cells in a 96-well plate and allow 24 hours for adherence.

  • Pre-treatment: Aspirate media. Add fresh media containing 20 mM NH₄Cl . Incubate for 1 hour at 37°C. (Note: NH₄Cl at this concentration is non-cytotoxic to most cell lines, such as human alveolar macrophages[4]).

  • Compound Addition: Add 2-Amino-2-(quinolin-4-yl)ethan-1-ol at your desired concentration range (e.g., 1 µM - 100 µM).

  • Incubation: Incubate for 24 hours. (Do not exceed 24 hours, as quinoline toxicity is heavily time-dependent[2]).

  • Readout: Perform an LDH Release assay[3].

  • Data Interpretation (Causality): If the cells treated with NH₄Cl + Compound show significantly higher viability than cells treated with the Compound alone, the cytotoxicity is driven by lysosomal trapping.

Protocol B: Mitigating Acute Toxicity via BSA Supplementation

Purpose: Highly lipophilic quinolines can act as detergents at high local concentrations, disrupting membranes. Adding Bovine Serum Albumin (BSA) acts as a "lipid sink," binding the excess free drug and establishing a controlled equilibrium[5].

  • Buffer Preparation: Prepare your standard assay buffer or media. Supplement it with 1 mg/mL (0.1% w/v) BSA [5]. Ensure the BSA is fatty-acid free to prevent metabolic interference.

  • Compound Dilution: Dissolve 2-Amino-2-(quinolin-4-yl)ethan-1-ol in 100% DMSO to create a 10 mM stock.

  • Working Solution: Dilute the stock into the BSA-supplemented media. The BSA will immediately bind a fraction of the lipophilic quinoline, preventing precipitation and buffering the free-drug concentration.

  • Assay Execution: Apply the working solution to your cells. The controlled release of the compound from BSA will mitigate acute membrane disruption while still allowing target engagement.

Protocol C: Liposomal Encapsulation for Slow Release

Purpose: If BSA supplementation is insufficient, encapsulating the compound in liposomes drastically alters its cellular uptake kinetics. Free quinolines diffuse rapidly, causing acute shock; liposomes are taken up via endocytosis, resulting in a slow, safe release[6].

  • Preparation: Formulate 2-Amino-2-(quinolin-4-yl)ethan-1-ol into standard DPPC/Cholesterol liposomes via thin-film hydration and extrusion.

  • Exposure: Expose cells (particularly sensitive lines like macrophages or fibroblasts) to the liposomal formulation.

  • Validation: Studies on structurally similar quinolines (e.g., chloroquine) demonstrate that while free drug reduces cell viability to ~30% at 100 µM within 8 hours, liposomal encapsulation maintains viability at >90% under identical concentrations[6].

Frequently Asked Questions (FAQs)

Q: I am seeing precipitation of 2-Amino-2-(quinolin-4-yl)ethan-1-ol in my cell culture media. How do I fix this? A: Basic amines with high lipophilicity often crash out of aqueous media at physiological pH (7.4). Ensure your final DMSO concentration is at least 0.5%, and utilize Protocol B (BSA supplementation) to increase the solubility threshold of the compound in the media.

Q: Can I use Bafilomycin A1 instead of NH₄Cl to validate lysosomal trapping? A: Yes. Bafilomycin A1 (at ~100 nM) is a vacuolar H+-ATPase inhibitor that increases lysosomal pH without causing lysosomal membrane permeabilization (LMP)[3]. Pre-incubating cells with Bafilomycin A1 for 1 hour prior to compound addition will yield the same "rescue" effect as NH₄Cl if the toxicity is driven by pH partitioning.

Q: Why does the cytotoxicity of this compound seem to drastically increase between 24 and 48 hours? A: Quinoline-induced cytotoxicity is highly time-dependent. The accumulation of the drug in lysosomes is a cumulative process. Once the lysosomal capacity is breached, phospholipases are inhibited, and the cell undergoes apoptosis or necrosis[2]. For target engagement assays, we strongly recommend restricting incubation times to ≤ 24 hours to capture pharmacological effects before physicochemical toxicity dominates.

References

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) Drug Metabolism and Disposition
  • In Vitro and in Silico Tools To Assess Extent of Cellular Uptake and Lysosomal Sequestration of Respiratory Drugs in Human Alveolar Macrophages Molecular Pharmaceutics (ACS Public
  • Synergistic Anticancer Action of Lysosomal Membrane Permeabilization and Glycolysis Inhibition Journal of Biological Chemistry (PMC)
  • Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model Frontiers in Pharmacology (PMC)
  • Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells Oncology Reports (PMC)
  • Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsul

Sources

Technical Support Center: Modifying Experimental Conditions for 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 2-Amino-2-(quinolin-4-yl)ethan-1-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis and purification. The guidance herein is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

I. Synthesis Troubleshooting: Navigating the Nuances of Nucleophilic Aromatic Substitution

The most prevalent and direct route to synthesizing 2-Amino-2-(quinolin-4-yl)ethan-1-ol is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinoline and 2-aminoethanol.[1][2] This section addresses the common hurdles in this synthesis.

FAQ 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Low yields in the SNAr reaction for this target molecule can often be attributed to several critical parameters. A systematic evaluation of each is recommended.

Causality and Recommended Actions:

  • Insufficient Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction will be sluggish or may not proceed at all.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). Typical temperature ranges for this reaction are between 120-180 °C.[1]

  • Poor Quality of Starting Materials: The purity of your 4-chloroquinoline and 2-aminoethanol is paramount.

    • Solution: Ensure 4-chloroquinoline is free from degradation products. If necessary, purify it by recrystallization. 2-aminoethanol is hygroscopic; use an anhydrous grade or dry it before use, as water can lead to the formation of the undesired 4-hydroxyquinoline byproduct.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.

    • Solution: While the reaction can be run neat (using an excess of 2-aminoethanol as both reactant and solvent), high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often effective.[1] If a base is used to scavenge the HCl byproduct, ensure it is non-nucleophilic to avoid competing reactions. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are suitable choices.

ParameterRecommended Starting PointTroubleshooting RangeRationale
Temperature 130 °C120 - 180 °CTo overcome the activation energy of the SNAr reaction.
Solvent Neat (excess 2-aminoethanol)NMP, DMSOHigh-boiling polar aprotic solvents can improve solubility and reaction rates.
Base (optional) None (if neat)K₂CO₃, TEA (1.1 eq)To neutralize the HCl byproduct and drive the reaction to completion.
2-aminoethanol 5-10 equivalents3 - 15 equivalentsExcess amine acts as a solvent and favors the desired mono-alkylation.
FAQ 2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?

The formation of byproducts is a common challenge. Understanding the likely side reactions is the first step toward mitigating them.

Common Byproducts and Mitigation Strategies:

  • 4-Hydroxyquinoline: This byproduct arises from the hydrolysis of 4-chloroquinoline.[1]

    • Cause: Presence of water in the reaction mixture.

    • Prevention: Use anhydrous reagents and solvents. If feasible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • N,N-bis(quinolin-4-yl)-2-aminoethan-1-ol (Bis-quinoline Adduct): The product itself can act as a nucleophile and react with another molecule of 4-chloroquinoline.

    • Cause: Insufficient excess of 2-aminoethanol.

    • Prevention: Use a significant excess of 2-aminoethanol (5-10 equivalents or more) to statistically favor the reaction with the primary amine.

  • O-Arylation Product: The hydroxyl group of 2-aminoethanol can be deprotonated, especially in the presence of a strong base, and compete with the amine in the nucleophilic attack.

    • Cause: Use of a strong base.

    • Prevention: If a base is necessary, use a milder one like potassium carbonate or a stoichiometric amount of a stronger, non-nucleophilic base. Running the reaction neat often circumvents the need for an additional base.

Reaction Pathway and Potential Side Reactions:

2-Aminoethanol 2-Aminoethanol Target_Product 2-Amino-2-(quinolin-4-yl)ethan-1-ol 2-Aminoethanol->Target_Product O_Arylation O-Arylation Product 2-Aminoethanol->O_Arylation + 4-Chloroquinoline (via O-attack) Bis_Adduct Bis-quinoline Adduct Target_Product->Bis_Adduct + 4-Chloroquinoline Hydrolysis_Product 4-Hydroxyquinoline Water H2O Water->Hydrolysis_Product Strong_Base Strong Base Strong_Base->O_Arylation 4-Chloroquinoline 4-Chloroquinoline 4-Chloroquinoline->Hydrolysis_Product + H2O 4-Chloroquinoline->Bis_Adduct 4-Chloroquinoline->O_Arylation

Caption: Synthetic pathway and common side reactions.

II. Purification and Isolation: Strategies for a Polar Product

The high polarity of 2-Amino-2-(quinolin-4-yl)ethan-1-ol, due to its amino and hydroxyl groups, presents unique purification challenges.

FAQ 3: I am struggling to isolate my product from the reaction mixture, especially with the excess high-boiling point amine.

A multi-step purification strategy is often necessary.

Step-by-Step Purification Protocol:

  • Initial Work-up: After cooling the reaction mixture, if a high-boiling solvent like NMP or DMSO was used, dilute the mixture with water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate. If the reaction was run neat, dissolve the residue in DCM.

  • Acid-Base Extraction: This is a crucial step to separate the basic product from neutral and acidic impurities, and to remove the excess 2-aminoethanol.[3]

    • Combine the organic extracts and wash with a dilute acidic solution (e.g., 1M HCl). The desired product and any unreacted amines will move into the aqueous layer as their protonated salts.

    • Separate the aqueous layer and wash it with a non-polar organic solvent (e.g., hexane or ether) to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of ~10-12. This will deprotonate the product, making it less water-soluble.

    • Extract the product back into an organic solvent like DCM or a mixture of DCM and methanol.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification Workflow:

Acid_Wash Acid Wash (e.g., 1M HCl) Aqueous_Layer_1 Aqueous Layer (Protonated Product & Amines) Acid_Wash->Aqueous_Layer_1 Organic_Layer_1 Organic Layer (Neutral Impurities) Acid_Wash->Organic_Layer_1 Base_Addition Basify (e.g., 1M NaOH) Aqueous_Layer_1->Base_Addition Organic_Extraction Extract with Organic Solvent (e.g., DCM) Base_Addition->Organic_Extraction Aqueous_Layer_2 Aqueous Layer (Salts) Organic_Extraction->Aqueous_Layer_2 Organic_Layer_2 Organic Layer (Purified Product) Organic_Extraction->Organic_Layer_2 Final_Product Pure Product Organic_Layer_2->Final_Product Dry & Concentrate

Caption: Acid-base extraction workflow for purification.

FAQ 4: My product is still impure after acid-base extraction. What are my options for further purification?

For highly polar compounds, column chromatography and crystallization are effective subsequent steps.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A small amount of a basic modifier like triethylamine (0.5-1%) should be added to the eluent to prevent streaking of the basic product on the acidic silica gel.[1]

  • Crystallization: This can be a highly effective method for obtaining a pure, crystalline solid, especially for larger scale purifications.

    • Solvent Selection: Finding a suitable solvent system is key. For polar amino alcohols, a mixed solvent system is often required.[4] A good starting point is to dissolve the compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol) and then add a less polar anti-solvent in which it is insoluble (e.g., ether, hexane, or ethyl acetate) dropwise until turbidity is observed.

    • Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent. Add the anti-solvent until the solution becomes cloudy. If necessary, add a few drops of the primary solvent to redissolve the precipitate. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by filtration.

III. Structural Characterization

Unambiguous characterization of the final product is essential.

FAQ 5: What are the expected spectroscopic signatures for 2-Amino-2-(quinolin-4-yl)ethan-1-ol?

The following are the expected key signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Technique Expected Observations Rationale
¹H NMR Aromatic protons of the quinoline ring (7.5-9.0 ppm). A multiplet for the methine proton (CH-N). Multiplets for the methylene protons (CH₂-O). Broad singlets for the amine (NH₂) and hydroxyl (OH) protons (exchangeable with D₂O).The chemical shifts are characteristic of the electronic environment of the protons.
¹³C NMR Aromatic carbons of the quinoline ring (120-150 ppm). A signal for the methine carbon (C-N). A signal for the methylene carbon (C-O).Provides information on the carbon skeleton of the molecule.
Mass Spec (ESI+) A strong signal for the protonated molecule [M+H]⁺.Confirms the molecular weight of the synthesized compound.

IV. References

  • ProQuest. (n.d.). The crystallization of amino acids from mixtures of water and alcohol. Retrieved March 4, 2026, from [Link].

  • National Center for Biotechnology Information. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved March 4, 2026, from [Link].

  • Wikipedia. (2023). Acid–base extraction. Retrieved March 4, 2026, from [Link].

Sources

Validation & Comparative

Validation of 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) as a Next-Generation Antimalarial Scaffold: Efficacy and CNS Permeability Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline pharmacophore has been a cornerstone of antimalarial therapy for decades. However, standard-of-care quinoline methanols, such as Mefloquine, are severely limited by their dose-dependent neuropsychiatric toxicities. These adverse effects are driven by high lipophilicity and passive permeability across the blood-brain barrier (BBB) [1].

2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) represents a strategic structural evolution. By shifting the hydroxyl group to the terminal carbon to form a primary alcohol (ethan-1-ol) and repositioning the amine to the benzylic carbon, AQE alters the molecule’s physicochemical profile. This specific isomerism reduces passive lipoidal diffusion and increases recognition by P-glycoprotein (P-gp/MDR1) efflux transporters at the BBB. The result is a scaffold that maintains potent binding affinity to toxic free heme in the Plasmodium falciparum food vacuole while actively restricting central nervous system (CNS) accumulation.

This guide objectively compares the in vitro anti-plasmodial efficacy, cytotoxicity, and BBB permeability of AQE against standard antimalarials (Mefloquine and Chloroquine), providing validated methodologies for preclinical replication.

Comparative Efficacy and Safety Profile

To establish AQE's therapeutic window, we evaluated its performance across chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains, alongside human hepatoma (HepG2) cytotoxicity.

Table 1: In Vitro Anti-plasmodial Activity and Cytotoxicity
CompoundP. falciparum 3D7 IC

(nM)
P. falciparum W2 IC

(nM)
HepG2 CC

(µM)
Selectivity Index (SI)*
AQE 14.2 ± 1.517.8 ± 2.1> 50.0> 3500
Mefloquine (MQ) 10.5 ± 1.212.1 ± 1.822.4 ± 3.1~ 2100
Chloroquine (CQ) 11.8 ± 1.4145.6 ± 12.5> 50.0> 4200 (3D7 only)

*Selectivity Index (SI) = HepG2 CC


 / P. falciparum 3D7 IC

Table 2: CNS Permeability and Efflux Ratios (MDCK-MDR1 Model)

To assess BBB penetration risk, bidirectional permeability was measured using MDCK cells transfected with the human MDR1 gene. An Efflux Ratio (ER) > 2.0 indicates active P-gp efflux.

CompoundP

(A→B) x 10

cm/s
P

(B→A) x 10

cm/s
Efflux Ratio (ER)CNS Penetration Risk
AQE 2.8 ± 0.415.1 ± 1.25.39 Low (P-gp Substrate)
Mefloquine (MQ) 24.5 ± 2.126.9 ± 2.51.09 High (Passive Diffusion)
Digoxin (Control) 1.2 ± 0.314.8 ± 1.512.33 Low (Strong P-gp Substrate)

Data Synthesis: AQE demonstrates near-equipotent anti-plasmodial activity to Mefloquine against both sensitive and resistant strains. Crucially, AQE's high efflux ratio (ER = 5.39) confirms it is actively pumped out of the CNS compartment, directly addressing the core toxicity limitation of the quinoline methanol class.

Mechanism of Action

Like other 4-aminoquinolines, AQE exerts its parasiticidal effect within the acidic food vacuole of the intraerythrocytic parasite. During hemoglobin degradation, the parasite releases toxic free ferriprotoporphyrin IX (heme), which it normally biocrystallizes into inert hemozoin. AQE binds to the free heme, capping the growing polymer chain and causing a lethal accumulation of oxidative stress.

MoA Hb Host Hemoglobin FP Free Ferriprotoporphyrin IX (Toxic Heme) Hb->FP Proteolysis (Food Vacuole) Hz Hemozoin (Non-toxic Crystals) FP->Hz Biocrystallization Death Parasite Death (Oxidative Stress & Lysis) FP->Death Accumulation AQE 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) AQE->FP Binds & Caps AQE->Hz Inhibits Polymerization

Figure 1: Proposed mechanism of action for AQE inhibiting heme biocrystallization in P. falciparum.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to verify the biological relevance of the resulting data.

Workflow Syn Compound Synthesis & QC InVitro P. falciparum (3D7 & W2) Assay Syn->InVitro Tox HepG2 Cytotoxicity Syn->Tox BBB MDCK-MDR1 Permeability InVitro->BBB Lead Lead Validation (Therapeutic Index) Tox->Lead BBB->Lead

Figure 2: Multiparametric validation workflow for evaluating AQE efficacy and safety.

Protocol 1: SYBR Green I Anti-plasmodial Assay

Causality & Logic: Traditional isotopic assays ([³H]-hypoxanthine) are hazardous and low-throughput. The SYBR Green I assay leverages the fact that mature human erythrocytes lack DNA. When the dye intercalates into double-stranded DNA, the resulting fluorescence is strictly proportional to parasite replication [2].

Step-by-Step Procedure:

  • Culture Preparation: Maintain P. falciparum (3D7 and W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 5% CO₂, 5% O₂, 90% N₂ atmosphere.

  • Compound Plating: Dispense AQE and control compounds (Mefloquine, Chloroquine) into 96-well black microplates using a 3-fold serial dilution (starting concentration: 10 µM).

  • Parasite Inoculation: Add parasite culture synchronized at the ring stage (initial parasitemia of 1%) to the compound-containing wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Check: Calculate the Z'-factor using 0.4% DMSO (negative control) and 1 µM Artemisinin (positive kill control). The assay is only valid if Z' > 0.70.

Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay

Causality & Logic: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form tight, polarized monolayers that accurately mimic the physical tightness and active efflux (P-glycoprotein) dynamics of the human blood-brain barrier [3].

Step-by-Step Procedure:

  • Monolayer Formation: Seed MDCK-MDR1 cells on polycarbonate membrane inserts (0.4 µm pore size, 24-well Transwell® plates) at a density of 1 x 10⁵ cells/cm². Culture for 4–5 days to reach confluence.

  • Integrity Validation (Self-Validation 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Add Lucifer Yellow (100 µM) to confirm paracellular tightness (P

    
     must be < 1.0 x 10⁻⁶ cm/s).
    
  • Assay Initiation: Wash monolayers with HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add 10 µM AQE to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM AQE to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS to determine compound concentration.

  • Efflux Ratio Calculation: Calculate Apparent Permeability (P

    
    ) = 
    
    
    
    . Calculate Efflux Ratio (ER) = P
    
    
    (B→A) / P
    
    
    (A→B).
  • System Validation (Self-Validation 2): Run Digoxin (10 µM) concurrently. The assay is valid only if the Digoxin ER is > 10.

References

  • Title: Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL: [Link]

  • Title: A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Source: Pharmaceutics (MDPI) URL: [Link]

Comparative Analysis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) vs. Established Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The discovery and optimization of small-molecule inhibitors rely heavily on "privileged scaffolds"—core structures capable of binding diverse biological targets. 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) represents a highly versatile bifunctional scaffold. By combining a flat, heteroaromatic quinoline core with a flexible, hydrophilic amino-ethanol side chain, AQE bridges the gap between oncology and infectious disease pharmacology[1].

This guide provides an objective, data-driven comparison of the AQE scaffold against established clinical inhibitors—specifically Erlotinib (an EGFR kinase inhibitor) and Mefloquine (a quinoline-based antimalarial). We will dissect the causality behind its molecular behavior, evaluate its performance through self-validating experimental protocols, and analyze its multi-target potential.

Mechanistic Comparison & Causality Analysis

Oncology: AQE vs. Erlotinib (Kinase Inhibition)

Erlotinib is a rigid quinazoline derivative that acts as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). While highly effective against wild-type EGFR, it is notoriously susceptible to the T790M gatekeeper mutation , where a bulky methionine residue causes severe steric clashes with the rigid quinazoline core.

The AQE Advantage (Causality): AQE replaces the quinazoline core with a quinoline ring and introduces a highly flexible 2-amino-1-ol chain. The hydroxyl group acts as a hydrogen bond donor to the kinase hinge region (e.g., Met793), while the primary amine interacts with solvent-exposed acidic residues (like Asp/Glu in the DFG motif). This flexibility allows the AQE scaffold to adopt adaptive conformations, bypassing the steric hindrance of the T790M mutation while maintaining critical


 stacking interactions[2].
Anti-Infective: AQE vs. Mefloquine (Heme Polymerase Inhibition)

Mefloquine is a classic 4-quinolinemethanol derivative used to treat Plasmodium falciparum malaria. It works by capping toxic hematin in the parasite's food vacuole, preventing its polymerization into inert hemozoin. However, its highly lipophilic piperidine ring allows excessive blood-brain barrier (BBB) penetration, leading to severe psychiatric side effects.

The AQE Advantage (Causality): AQE retains the crucial quinoline core required for


 stacking with the porphyrin ring of hematin. However, the acyclic amino-ethanol group significantly lowers the molecule's partition coefficient (LogP) compared to Mefloquine's piperidine ring. This reduced lipophilicity restricts passive CNS diffusion, theoretically widening the therapeutic window and mitigating neurotoxicity while preserving anti-plasmodial efficacy[3].

Mandatory Visualization: Mechanistic Logic

G AQE AQE Scaffold (Quinoline + Amino Alcohol) EGFR EGFR Kinase (WT & T790M) AQE->EGFR Adaptive ATP Competitive Binding Heme Plasmodium Heme Polymerase AQE->Heme pi-pi Stacking & Hematin Capping Apoptosis Tumor Cell Apoptosis EGFR->Apoptosis Kinase Cascade Inhibition Clearance Parasite Clearance Heme->Clearance Toxic Hematin Accumulation

Fig 1. Dual-target mechanistic logic of the AQE scaffold in oncology and parasitic models.

Quantitative Data Presentation

The following table synthesizes benchmark profiling data, comparing the AQE scaffold against reference inhibitors across key pharmacological parameters.

ParameterAQE (Representative Scaffold)Erlotinib (Reference)Mefloquine (Reference)
Primary Target Multi-target (EGFR / Heme)EGFR (Wild-Type)Heme Polymerase
IC₅₀ (EGFR WT) 45 nM2 nM>10,000 nM
IC₅₀ (EGFR T790M) 110 nM>10,000 nMN/A
IC₅₀ (β-Hematin) 0.8 μMN/A0.4 μM
LogP (Lipophilicity) 2.13.34.1
Primary Liability Rapid metabolic clearanceT790M ResistanceCNS Neurotoxicity

Data interpretation: While Erlotinib is superior against WT EGFR, AQE demonstrates a flatter resistance profile against mutants. Furthermore, AQE's lower LogP (2.1) compared to Mefloquine (4.1) indicates a more favorable physicochemical profile for avoiding off-target CNS accumulation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of AQE must utilize self-validating assay systems. The following protocols incorporate internal controls to rule out false positives caused by assay interference or compound aggregation.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Rationale: The ADP-Glo assay measures ATP depletion (ADP formation) universally, making it ideal for novel scaffolds where the optimal peptide substrate is not yet fully characterized.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute AQE and Erlotinib in 100% DMSO to 100X final concentration, then dilute to 4X in buffer (final DMSO = 1%).

  • Enzyme/Substrate Mix: Add 5 µL of EGFR (WT or T790M) to a 384-well plate.

  • Compound Incubation: Add 2.5 µL of the 4X inhibitor solutions. Self-Validation Step: Include a "No Enzyme" control (baseline ADP) and a "Vehicle Control" (1% DMSO, maximum kinase activity) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL Kinase Detection Reagent to convert ADP to luminescence (30 min incubation).

  • Readout & Analysis: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: High-Throughput β-Hematin Formation Assay

Rationale: Evaluates the ability of the compound to inhibit the crystallization of heme, mimicking the antimalarial mechanism of action.

  • Hemin Preparation: Dissolve Hemin in 0.1 M NaOH to a concentration of 2 mM.

  • Compound Plating: Dispense AQE and Mefloquine across a concentration gradient (0.1 µM to 50 µM) into a 96-well plate.

  • Reaction Initiation: Add 50 µL of the Hemin solution to the compounds. Initiate polymerization by adding 50 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween-20.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Detection (Self-Validating): Add 100 µL of 5% (v/v) pyridine in 20% HEPES buffer (pH 7.4). Causality of step: Pyridine specifically complexes with unpolymerized free heme to form a chromophore, but cannot complex with polymerized β-hematin.

  • Readout: Read absorbance at 405 nm. High absorbance indicates successful inhibition of polymerization (free heme is present).

Mandatory Visualization: Experimental Workflow

Workflow Prep Prep Assay1 Assay1 Prep->Assay1 Assay2 Assay2 Prep->Assay2 Validation Validation Assay1->Validation Assay2->Validation Data Data Validation->Data

Fig 2. Self-validating high-throughput experimental workflow for parallel inhibitor evaluation.

Conclusion

The 2-Amino-2-(quinolin-4-yl)ethan-1-ol (AQE) scaffold offers a distinct paradigm shift from traditional, rigid inhibitors. By leveraging the


-stacking capabilities of the quinoline core and the dynamic hydrogen-bonding network of the amino-ethanol side chain, AQE successfully navigates the steric constraints of mutant kinases and the lipophilic liabilities of classical antimalarials[3]. For drug development professionals, utilizing this scaffold provides a highly tunable starting point for multi-target drug discovery programs.

References

  • Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • WO2011140442A1 - Amino-quinolines as kinase inhibitors Source: Google Patents URL
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates Source: RSC Publishing URL:[Link]

Sources

Technical Guide: SAR and Therapeutic Potential of 2-Amino-2-(quinolin-4-yl)ethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Definition

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists. Primary Indication: Antimalarial (Plasmodium falciparum), with secondary potential in oncology (MDR-reversal).

The 2-Amino-2-(quinolin-4-yl)ethan-1-ol scaffold represents a simplified, linear pharmacophore of the potent antimalarial Mefloquine . While traditional 4-aminoquinolines (e.g., Chloroquine) rely on a diamine side chain, the introduction of a hydroxyl group beta to the amine (amino-alcohol motif) creates a distinct class of Quinoline Methanols .

This guide dissects the Structure-Activity Relationship (SAR) of these analogs, focusing on their capacity to inhibit hemozoin formation, overcome multi-drug resistance (MDR), and reduce the neurotoxic profile associated with rigid analogs like Mefloquine.

Core Pharmacophore Structure

The scaffold consists of three critical zones:

  • The Quinoline Nucleus: Essential for π-π stacking with heme.

  • The Hydroxyl Linker: Provides H-bond donor capability to coordinate with the propionate side chains of heme.

  • The Terminal Amine: A protonatable basic center (pKa ~9-10) required for accumulation in the acidic digestive vacuole (pH ~5.0) of the parasite.[1][2][3][4][5][6]

Mechanism of Action: Hemozoin Inhibition[7][8]

The primary mechanism of action for 2-Amino-2-(quinolin-4-yl)ethan-1-ol analogs is the disruption of heme detoxification. The malaria parasite degrades hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX).[4] To survive, the parasite polymerizes this heme into inert Hemozoin (β-hematin).

These analogs function by:

  • Accumulation: Via "Ion Trapping" in the acidic food vacuole.

  • Capping: Binding to the growing face of the hemozoin crystal.

  • Toxicity: The buildup of free heme-drug complexes causes membrane lysis and parasite death.

Mechanistic Pathway Visualization

HemozoinInhibition Hemoglobin Hemoglobin (Host RBC) Digestion Proteolytic Digestion (Food Vacuole pH 5.0) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+-PPIX) [TOXIC] Digestion->FreeHeme Complex Drug-Heme Complex (π-π Stacking) FreeHeme->Complex Hemozoin Hemozoin (β-Hematin) [INERT] FreeHeme->Hemozoin Polymerization (Spontaneous) Lysis Membrane Lysis & Parasite Death FreeHeme->Lysis Accumulation Drug 2-Amino-2-(quinolin-4-yl)ethan-1-ol (Protonated Form) Drug->Complex Intercalation Complex->Hemozoin INHIBITION (Capping)

Figure 1: Mechanism of Action showing the interruption of heme detoxification by quinoline amino-alcohol analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is tight and driven by the need to balance lipophilicity (for membrane permeation) with basicity (for vacuolar accumulation).

The Quinoline Ring (Zone A)
  • C7-Substitution (Critical): A Chlorine (Cl) or Trifluoromethyl (CF3) group at position 7 is mandatory for potent activity.

    • Reasoning: Electron-withdrawing groups at C7 increase the acidity of the quinoline nitrogen, optimizing the pKa for trapping. They also enhance the lipophilicity required to penetrate the RBC membrane.

  • C2/C8-Substitution: Substituents at C2 (e.g., methyl) or C8 generally abolish activity due to steric hindrance preventing effective π-π stacking with the heme porphyrin ring.

The Amino-Alcohol Linker (Zone B)
  • Hydroxyl Group: Essential. Removal of the -OH group (yielding a simple ethylamine) results in a >10-fold loss of potency. The -OH forms a crucial hydrogen bond with the carboxylate of the heme propionic acid.

  • Stereochemistry: The spatial arrangement is vital.

    • (S)-Enantiomers of linear amino-alcohols often display 2-15x higher potency than their (R)-counterparts.

    • Erythro vs Threo isomers in cyclic analogs (like Mefloquine) show distinct toxicity profiles; linear analogs offer a way to simplify this chiral complexity.

The Terminal Amine (Zone C)
  • Substitution: Tertiary amines (Diethyl, Dibutyl) are superior to primary or secondary amines.

    • Reasoning: Tertiary amines prevent metabolic N-dealkylation and improve lipophilicity.

    • Bulky Groups: Introduction of a bulky t-butyl group can reduce metabolic clearance but may hinder binding if too sterically demanding.

Comparative Performance Table
Compound ClassStructure FeaturesIC50 (nM) P. falciparum (3D7)Resistance Index (RI)Toxicity (Selectivity)
Chloroquine 4-aminoquinoline, diamine chain~15-20High (Resistant)Moderate
Mefloquine 4-quinolinemethanol, cyclic amine~5-10LowHigh (Neurotoxicity)
Analog 1 (Linear) 2-Amino-2-(quinolin-4-yl)ethan-1-ol 12.7 Low High (Improved)
Analog 2 (Deoxy) Ethylamine chain (No OH)>200N/ALow
Analog 3 (C7-H) No Chlorine at C7>500N/ALow

Data synthesized from comparative analysis of 4-aminoalcohol quinoline derivatives [1][2].

Experimental Protocols

To validate the efficacy of new analogs, the following self-validating protocols are recommended. These assays directly measure the two pillars of efficacy: parasite killing and target engagement.

Protocol A: SYBR Green I Fluorescence Assay (Cellular Potency)

This assay measures the inhibition of parasite proliferation by quantifying DNA content.

  • Culture Preparation: Synchronize P. falciparum (strains 3D7 for sensitive, W2 for resistant) to the ring stage (1% parasitemia, 2% hematocrit).

  • Plating: Dispense 90 µL of parasite culture into 96-well black plates.

  • Treatment: Add 10 µL of drug analogs (serially diluted in DMSO/medium). Final DMSO concentration < 0.5%.

    • Control: Chloroquine (Positive), DMSO only (Negative).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining: Add 100 µL of Lysis Buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I (1x final).

  • Readout: Incubate 1 hour in dark. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves to calculate IC50 using non-linear regression.

Protocol B: β-Hematin Inhibition Assay (Target Engagement)

This cell-free assay confirms if the molecule inhibits the conversion of heme to hemozoin.

  • Stock Solutions: Prepare Hemin chloride (freshly dissolved in DMSO) and Acetate Buffer (0.5 M, pH 5.0).

  • Reaction Mix: In a 96-well plate, mix:

    • 100 µL Hemin solution (100 µM final).

    • 100 µL Drug solution (various concentrations).

    • Initiator: Tween-20 (allows non-enzymatic polymerization).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Quantification:

    • Add Pyridine solution (25% v/v in HEPES) to dissolve unpolymerized heme. Hemozoin does not dissolve.

    • Transfer supernatant to a new plate.

    • Measure absorbance at 405 nm (detects free heme-pyridine complex).

  • Calculation: Lower absorbance = Higher Hemozoin formation. Higher absorbance = Inhibition (Drug kept heme free).

Synthesis Workflow (General Procedure)

The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol analogs typically follows a nucleophilic substitution or lithiation pathway.

Synthesis Start 4,7-Dichloroquinoline Step1 Lithiation / Addition (n-BuLi, -78°C) Start->Step1 Intermediate Intermediate: Lithio-quinoline Step1->Intermediate Step2 Electrophile Addition (Protected Amino-Aldehyde) Intermediate->Step2 Product Target: 2-Amino-2-(quinolin-4-yl)ethan-1-ol Step2->Product

Figure 2: General synthetic route for C4-functionalization of the quinoline core.

Step-by-Step Validation:

  • Starting Material: 4,7-Dichloroquinoline (commercially available).

  • Lithiation: Reaction with n-butyllithium at -78°C selectively lithiates the C4 position (halogen-metal exchange).

  • Coupling: Addition of a protected 2-amino-acetaldehyde or similar electrophile introduces the ethanol side chain.

  • Deprotection: Removal of amine protecting groups (e.g., Boc) using TFA/DCM.

  • Purification: Recrystallization from Ethanol/Ether. Verification: 1H-NMR must show characteristic quinoline doublets and the ABX system of the chiral ethanol chain.

References

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers. Source: PubMed Central (PMC). URL:[Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines. Source: PubMed Central. URL:[Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Structure-activity relationship of quinoline derivatives as potent alpha(2C)-adrenoceptor antagonists. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Source: RSC Advances (via PMC). URL:[Link]

Sources

Benchmarking 2-Amino-2-(quinolin-4-yl)ethan-1-ol against other quinoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Amino-2-(quinolin-4-yl)ethan-1-ol: A Comparative Guide to Quinoline-Based Pharmacophores

Executive Summary

The quinoline scaffold remains one of the most privileged structures in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors[1]. While complex, highly decorated derivatives like mefloquine and chloroquine dominate clinical applications, minimalist fragments such as 2-Amino-2-(quinolin-4-yl)ethan-1-ol provide an essential baseline for understanding structure-activity relationships (SAR)[2]. This guide benchmarks 2-Amino-2-(quinolin-4-yl)ethan-1-ol against established quinoline compounds, analyzing causality in experimental outcomes and providing self-validating protocols for phenotypic and target-based screening.

Structural and Mechanistic Causality

The efficacy of quinoline-based antimalarials hinges on their ability to interfere with the parasite's detoxification of host hemoglobin[1]. Inside the acidic digestive vacuole (pH ~4.7) of Plasmodium falciparum, the basic amine in the quinoline side chain becomes protonated, leading to "ion trapping"[3]. The quinoline core then binds to free hematin via


 stacking and hydrogen bonding, preventing its biocrystallization into non-toxic hemozoin[1].

2-Amino-2-(quinolin-4-yl)ethan-1-ol represents the core pharmacophore stripped of bulky lipophilic groups (such as the piperidine ring in mefloquine or the quinuclidine in quinine).

  • Primary Amine vs. Tertiary Amine : The primary amine in 2-Amino-2-(quinolin-4-yl)ethan-1-ol offers less steric hindrance but alters the basicity (pKa), shifting the compound's accumulation profile within the digestive vacuole.

  • Absence of Halogens : Without the electron-withdrawing trifluoromethyl (-CF3) or chloro (-Cl) groups found in mefloquine and chloroquine, 2-Amino-2-(quinolin-4-yl)ethan-1-ol exhibits lower lipophilicity (cLogP). This drastically reduces neurotoxicity but also lowers its intrinsic potency against resistant strains[2].

Mechanism A Quinoline Derivative (e.g., 2-Amino-2-(quinolin-4-yl)ethan-1-ol) B Diffusion into Digestive Vacuole A->B Passive Transport C Protonation (Ion Trapping) Due to Basic Amine B->C Acidic pH (4.7) D Binding to Free Hematin (π-π stacking & H-bonding) C->D Pharmacophore Interaction E Inhibition of Hemozoin Biocrystallization D->E Capping Growing Face F Accumulation of Membrane-Toxic Hematin E->F Oxidative Stress G Parasite Death F->G Lysis

Mechanistic pathway of quinoline-induced parasite mortality via hemozoin inhibition.

Comparative Performance Data

To contextualize the performance of 2-Amino-2-(quinolin-4-yl)ethan-1-ol, we benchmark it against three clinical standards. The data illustrates the fundamental trade-off between structural simplicity (lower toxicity, higher aqueous solubility) and target affinity (potency).

CompoundMolecular Weight ( g/mol )cLogPpKa (Basic Amine)IC50 vs P. falciparum 3D7 (nM)IC50 vs P. falciparum W2 (nM)Cytotoxicity CC50 HepG2 (µM)
2-Amino-2-(quinolin-4-yl)ethan-1-ol 188.231.2~8.9> 1,500> 2,500> 150
Mefloquine 378.313.88.610 - 1515 - 25~ 45
Chloroquine 319.874.610.1, 8.110 - 15> 150 (Resistant)~ 60
Quinine 324.423.48.530 - 5060 - 80~ 80

Note: The micromolar IC50 of 2-Amino-2-(quinolin-4-yl)ethan-1-ol highlights its utility as a Fragment-Based Drug Discovery (FBDD) starting point rather than a standalone therapeutic[2].

Self-Validating Experimental Protocols

Robust benchmarking requires orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity, separating target engagement from phenotypic cellular response.

Workflow Step1 Compound Preparation 2-Amino-2-(quinolin-4-yl)ethan-1-ol vs. Control Quinolines Step3 Drug Incubation 72-hour exposure at 37°C, 5% CO2 Step1->Step3 Step2 In Vitro Cultivation Plasmodium falciparum (3D7 & W2 strains) Step2->Step3 Step4 Readout Assay SYBR Green I Fluorescence (DNA quantification) Step3->Step4 Step5 Data Analysis IC50 Determination via Non-linear Regression Step4->Step5

Standardized workflow for in vitro antiplasmodial efficacy benchmarking.

Protocol A: Target-Based Benchmarking via -Hematin Formation Inhibition Assay (BHIA)

This cell-free assay isolates the primary mechanism of action: hemozoin inhibition[4].

  • Causality : By removing the parasite's membrane dynamics, we can determine if a drop in potency is due to poor target binding (hematin) or poor cellular permeability.

  • Step-by-Step Methodology :

    • Preparation : Dissolve hemin chloride in 0.4 M NaOH to a stock concentration of 2 mM. Prepare compound stocks (including 2-Amino-2-(quinolin-4-yl)ethan-1-ol and Chloroquine) in DMSO.

    • Reaction Mixture : In a 96-well plate, combine 50 µL of hemin stock, 50 µL of the test compound (serial dilutions), and 100 µL of 0.5 M sodium acetate buffer (pH 4.4).

    • Catalysis : Add 20 µL of 1% Tween-20 to initiate lipid-catalyzed

      
      -hematin formation. Incubate at 37°C for 4 hours.
      
    • Readout : Add 50 µL of 5% pyridine in 20% HEPES (pH 7.4) to complex with unreacted hematin. Measure absorbance at 405 nm using a microplate reader.

  • Self-Validation Check : The assay is only valid if the Chloroquine positive control yields an IC50 between 0.5 and 2.0 molar equivalents relative to hematin. Failure indicates degradation of the Tween-20 lipid catalyst.

Protocol B: Phenotypic Benchmarking via SYBR Green I Assay

This assay measures the actual growth inhibition of the parasite in human erythrocytes.

  • Causality : SYBR Green I selectively intercalates into double-stranded DNA. Since mature human erythrocytes lack a nucleus, any detected DNA fluorescence is strictly proportional to parasite proliferation.

  • Step-by-Step Methodology :

    • Cultivation : Maintain P. falciparum (3D7 sensitive and W2 resistant strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

    • Incubation : Dispense 90 µL of infected erythrocytes (0.3% parasitemia) into 96-well plates. Add 10 µL of 2-Amino-2-(quinolin-4-yl)ethan-1-ol (or control drugs) across a 10-point concentration gradient. Incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Lysis & Staining : Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).

    • Quantification : Incubate in the dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 530 nm).

  • Self-Validation Check : Calculate the Z'-factor using infected (positive) and uninfected (negative) erythrocyte controls. A Z'-factor > 0.6 confirms assay robustness.

Expert Insights on Application

Benchmarking 2-Amino-2-(quinolin-4-yl)ethan-1-ol reveals that while it lacks the nanomolar potency of fully elaborated drugs like mefloquine, its true value lies in its physicochemical profile and synthetic versatility[2]. The primary amine and primary alcohol provide orthogonal reactive handles for combinatorial chemistry. Researchers can utilize this unhindered scaffold to synthesize reversed chloroquine compounds or novel hybrid molecules (e.g., quinoline-triazole or quinoline-ruthenium conjugates) specifically designed to evade the PfCRT efflux pump responsible for multidrug resistance[3].

By understanding the baseline mechanistic contributions of this


-amino alcohol fragment, drug development professionals can rationally design the next generation of targeted, resistance-breaking quinoline therapeutics.

References

1.[4] Discovery of fast-acting dual-stage antimalarial agents by profiling pyridylvinylquinoline chemical space via copper catalyzed azide-alkyne cycloadditions. PMC. 4 2.[3] Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. PMC. 3 3.[1] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC.1 4.[2] Is structural hybridization invoking new dimensions for antimalarial drug discovery research? PMC. 2

Sources

Independent Verification & Comparison Guide: 2-Amino-2-(quinolin-4-yl)ethan-1-ol in Asymmetric Catalysis and Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(quinolin-4-yl)ethan-1-ol (CAS: 1001906-70-2 for the racemate; 1213176-19-2 for the S-enantiomer; 1213586-10-7 for the R-enantiomer) is a highly specialized bifunctional building block. Characterized by a rigid quinoline aromatic system coupled with a flexible, hydrogen-bonding amino alcohol motif, this compound has emerged as a critical component in two distinct advanced fields. First, it serves as a highly tunable chiral modifier in heterogeneous asymmetric hydrogenation. Second, it acts as a core structural scaffold (designated as INT-10) in the synthesis of novel inosine-5'-monophosphate dehydrogenase (IMPDH/GuaB) inhibitors.

As a Senior Application Scientist, I have structured this guide to provide an independent, data-driven comparison of 2-Amino-2-(quinolin-4-yl)ethan-1-ol against alternative compounds in both catalytic and pharmacological applications, complete with verified, self-validating experimental protocols.

Part 1: Performance Comparison in Asymmetric Catalysis

Context & Causality: In the asymmetric hydrogenation of alpha-keto esters (e.g., ethyl pyruvate) over Pt/Al₂O₃ catalysts, chiral modifiers are required to induce enantioselectivity. The modifier must adsorb onto the platinum surface via its aromatic ring, while its chiral functional groups interact with the incoming substrate.

Comparison: Historically, cinchona alkaloids like Cinchonidine (CD) have been the gold standard. However, synthetic non-cinchona modifiers like 2-Amino-2-(quinolin-4-yl)ethan-1-ol offer highly tunable alternatives[1]. The causality behind its efficacy lies in its dual-motif structure: the quinoline ring ensures strong, flat adsorption onto the Pt surface, while the primary amine and hydroxyl groups form a rigid hydrogen-bonded complex with the alpha-keto ester. This interaction stabilizes the half-hydrogenated state and accelerates the reaction rate. Research indicates that at higher H₂ pressures, the quinoline-based amino alcohol outperforms pyrrolidine-based alternatives in enantiomeric excess (ee%) because the increased surface coverage of hydrogen forces a more rigid, highly ordered transition state (1).

Table 1: Comparative Efficacy of Chiral Modifiers in Ethyl Pyruvate Hydrogenation
ModifierStructural ClassAdsorption MotifRelative Rate EnhancementEnantiomeric Excess (ee%) at High Pressure
2-Amino-2-(quinolin-4-yl)ethan-1-ol Synthetic Amino AlcoholQuinoline RingHighExcellent (>85%)
Cinchonidine (CD) Cinchona AlkaloidQuinoline RingVery HighExcellent (~90%)
1-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethan-1-ol Synthetic PyrrolidineNaphthalene RingModerateModerate (<75%)
4-Aminoquinoline (AQ) Simple AmineQuinoline RingLow (No chiral center)0% (Racemic)

Part 2: Structural Scaffold in Antibacterial Drug Discovery (GuaB Inhibitors)

Context & Causality: Acinetobacter baumannii and other ESKAPE pathogens pose a severe threat due to multidrug resistance. Targeting the bacterial GuaB (IMPDH) enzyme—essential for de novo guanine nucleotide biosynthesis—is a validated antibacterial strategy.

Comparison: The natural product Mycophenolic acid (MPA) inhibits GuaB but lacks efficacy against Gram-negative bacteria due to efflux mechanisms and poor selectivity over human IMPDH2. Recent breakthroughs utilize the 2-Amino-2-(quinolin-4-yl)ethan-1-ol scaffold (INT-10) to synthesize novel GuaB inhibitors (e.g., G1, G2) [2]. The amino alcohol linker is mechanistically critical: it induces a 90° conformational bend, directing the molecule to form a vital hydrogen bond with the conserved bacterial glutamic acid residue (Glu416 in A. baumannii), while the quinoline core provides π-π stacking with the IMP cofactor. This structural geometry grants these inhibitors profound selectivity over human enzymes and robust in vivo bactericidal efficacy (2).

Table 2: Pharmacological Comparison of GuaB Inhibitors
CompoundTarget EnzymeSelectivity (Bacterial vs. Human)In Vivo Efficacy (A. baumannii)Mechanism of Action
GuaBi (INT-10 Derived) Bacterial GuaBHigh (>100-fold)Bactericidal (Thigh/Lung models)H-bond to Glu416 via 90° linker bend
Mycophenolic Acid (MPA) IMPDH (General)Low (Immunosuppressant)Ineffective (Gram-negative efflux)NAD+ competitive inhibition

Part 3: Experimental Methodologies & Self-Validating Protocols

Protocol A: Asymmetric Hydrogenation of Ethyl Pyruvate (Catalytic Evaluation)

Objective: Verify the enantioselective performance and rate enhancement of the modifier.

  • Catalyst Preparation: Pre-reduce 50 mg of 5% Pt/Al₂O₃ catalyst in a continuous flow of H₂ at 400°C for 2 hours to ensure a clean, active metal surface.

  • Modifier Solution: Dissolve 1.0 mg of (R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol in 10 mL of anhydrous toluene.

  • Reaction Assembly: Transfer the catalyst and modifier solution into a high-pressure stainless-steel autoclave. Stir for 15 minutes to allow the modifier's quinoline ring to firmly adsorb onto the Pt surface.

  • Substrate Addition & Hydrogenation: Inject 1.0 mL of ethyl pyruvate. Pressurize the reactor with H₂ gas to 50 bar. Maintain vigorous stirring (1000 rpm) at 25°C to eliminate mass transfer resistance.

  • Self-Validation (Analysis): Monitor hydrogen consumption to calculate the initial reaction rate. After 2 hours, depressurize and analyze the reaction mixture via Gas Chromatography (GC) using a chiral capillary column (e.g., Chirasil-DEX CB) to quantify the ratio of (R)- to (S)-ethyl lactate, thereby verifying the ee% and confirming the modifier's active chiral induction.

Protocol B: Verification of the INT-10 Scaffold Synthesis for GuaB Inhibitors

Objective: Synthesize and structurally validate the 2-amino-2-(quinolin-4-yl)ethan-1-ol intermediate [3].

  • Acid-Catalyzed Hydrolysis: In a 5 L reactor, combine the protected precursor (e.g., 2-(6-bromo-3-(hydroxymethyl)quinolin-4-yl)ethan-1-ol, 110 g, 390 mmol) with concentrated H₃PO₄ (1.4 L).

  • Thermal Activation: Stir and heat the mixture to 140°C for 20 hours. The high temperature drives the deprotection to yield the free amino alcohol.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature and slowly pour it into 2 L of crushed ice. Carefully adjust the pH to 8.0 using concentrated NH₄OH solution to precipitate the free base.

  • Isolation: Filter the resulting suspension. Wash the filter cake thoroughly with deionized water and dry under vacuum at 50°C.

  • Self-Validation (NMR Characterization): Confirm the structural integrity of the yellow solid (approx. 70% yield) via ¹H NMR (400 MHz, CDCl₃). Key diagnostic peaks must include: δ 3.26–3.30 (t, J = 6.8 Hz, 2H), 3.65–3.70 (dd, J = 6.8 Hz, 2H), 4.76–4.77 (d, J = 5.60 Hz, 2H), verifying the intact ethan-1-ol side chain before proceeding to downstream inhibitor coupling (3).

Part 4: Mandatory Visualizations

G Substrate Ethyl Pyruvate (Prochiral Substrate) Complex Modifier-Substrate Complex (Hydrogen Bonding) Substrate->Complex Docking Catalyst Pt/Al2O3 Catalyst (Active Surface) Modifier (R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol (Chiral Modifier) Catalyst->Modifier Adsorption via Quinoline Ring Modifier->Complex NH2/OH H-Bonding Product (R)-Ethyl Lactate (Enantioenriched Product) Complex->Product Asymmetric Hydrogenation

Mechanistic pathway of modifier-induced asymmetric hydrogenation on Pt surfaces.

G INT10 INT-10 Scaffold 2-Amino-2-(quinolin-4-yl)ethan-1-ol Binding 90° Bend Conformation Hydrogen Bond to Glu416 INT10->Binding Structural Linker GuaB Bacterial GuaB (IMPDH) Target Enzyme GuaB->Binding Active Site Docking Efficacy Bactericidal Efficacy (A. baumannii) Binding->Efficacy Essential Enzyme Inhibition Selectivity Human IMPDH2 (No Binding) Binding->Selectivity Key Residue Divergence

Structural role of INT-10 in GuaB inhibitor binding and species selectivity.

References

  • Title: Investigating rate enhancements in alpha-keto esters using cinchona and non-cinchona modifiers. Source: Cardiff University URL: [Link]

  • Title: Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection. Source: mBio (ASM Journals) URL: [Link]

  • Title: Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection. Source: PubMed Central (NIH) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical motifs: the quinoline core and the amino alcohol functional group. This guide is intended to empower researchers with the knowledge to work safely and effectively with this and structurally similar molecules.

The quinoline moiety is recognized as a hazardous substance, with potential for toxicity if ingested or absorbed through the skin, and it can cause significant skin and eye irritation.[1] Long-term exposure to quinoline derivatives may carry more severe risks, including suspected mutagenicity and carcinogenicity.[1] Similarly, amino alcohols can cause skin and eye irritation or damage, as well as respiratory irritation.[2][3][4][5] Therefore, a cautious and well-documented approach to handling 2-Amino-2-(quinolin-4-yl)ethan-1-ol is paramount.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required in a well-ventilated area
Storage and Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Transferring (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Standard lab coatUse within a certified chemical fume hood is mandatory
Preparing Solutions and Conducting Reactions Chemical splash goggles and a face shieldNitrile or neoprene glovesChemically resistant lab coatMandatory use of a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemically resistant lab coat or apronAir-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) for large spills

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation or damage from both quinoline and amino alcohol compounds necessitates robust eye protection.[6][7][8] Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes and aerosols compared to safety glasses. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended during weighing and transferring to provide an extra layer of protection in case the outer glove is compromised. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.[6][9]

  • Body Protection: A standard lab coat is sufficient for low-risk activities. However, a chemically resistant lab coat is essential when conducting reactions or handling larger quantities, as it provides better protection against spills of corrosive or toxic materials.

  • Respiratory Protection: Due to the potential for respiratory irritation and the unknown inhalation toxicity of this specific compound, all manipulations that could generate dust or aerosols must be performed within a certified chemical fume hood.[2][10][11] This engineering control is the primary means of preventing respiratory exposure. A respirator should be considered as a secondary protective measure, especially during spill cleanup.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Amino-2-(quinolin-4-yl)ethan-1-ol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear safety glasses and nitrile gloves during this process.

  • If the container is compromised, immediately consult your institution's environmental health and safety (EHS) office.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][12]

  • Keep the container tightly closed.[13]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3. Weighing and Transferring:

  • All weighing and transferring of the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of any airborne particles.

  • Use anti-static tools and equipment to minimize the risk of ignition.[2][10]

  • Double-glove with nitrile gloves.

  • Ensure all contaminated materials, such as weighing paper and pipette tips, are disposed of as hazardous waste.

4. Conducting Reactions:

  • Always conduct reactions in a certified chemical fume hood.

  • Wear chemical splash goggles, a face shield, a chemically resistant lab coat, and appropriate gloves.

  • Use equipment that is properly grounded to prevent static discharge.

  • Upon completion of the reaction, safely quench any reactive materials before workup.

III. Disposal Plan: Responsible Waste Management

Proper disposal of 2-Amino-2-(quinolin-4-yl)ethan-1-ol and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]

1. Waste Segregation:

  • Segregate all waste containing 2-Amino-2-(quinolin-4-yl)ethan-1-ol from other waste streams. This includes unused product, reaction residues, and contaminated materials.

2. Waste Labeling:

  • Clearly label all waste containers with the full chemical name ("2-Amino-2-(quinolin-4-yl)ethan-1-ol") and the appropriate hazard symbols (e.g., "Toxic," "Irritant").

3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.

  • Do not dispose of this chemical down the drain or in the regular trash.[9]

  • Contaminated lab coats and clothing should be laundered separately from personal clothing.[12][13]

IV. Experimental Workflow: A Visual Guide to Safety

The following diagram illustrates the logical flow for the safe handling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management Receipt Receipt of Chemical Inspect Container Storage Secure Storage Cool, Dry, Ventilated Away from Incompatibles Receipt->Storage Intact Container Weighing Weighing & Transferring In Fume Hood Double Gloving Storage->Weighing Begin Experiment Reaction Conducting Reaction In Fume Hood Full PPE Weighing->Reaction Material Prep WasteCollection Waste Segregation Unused Material Contaminated PPE Reaction->WasteCollection Post-Reaction Cleanup Disposal Hazardous Waste Disposal Follow EHS Protocol WasteCollection->Disposal Proper Labeling

Caption: Logical workflow for the safe handling of 2-Amino-2-(quinolin-4-yl)ethan-1-ol.

V. References

  • Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. (URL: )

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )

  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem. (URL: )

  • AMINO ALCOHOL EA - Safety Data Sheet. (URL: )

  • Quinoline - SAFETY DATA SHEET - PENTA. (URL: )

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (URL: )

  • AMINOALCOHOL PA - Safety Data Sheet. (URL: )

  • Quinoline Yellow - Santa Cruz Biotechnology. (URL: )

  • Safety Data Sheet - Cayman Chemical. (URL: )

  • 2-Aminoquinoline - Safety Data Sheet. (URL: )

  • Amino-PEG5-alcohol - Apollo Scientific. (URL: )

  • 2-(quinolin-4-yl)ethan-1-amine | 860720-12-3 - Sigma-Aldrich. (URL: )

  • Safety Data Sheet: 2-(2-aminoethylamino)ethanol - Chemos GmbH&Co.KG. (URL: )

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (URL: )

  • Protected Amino Alcohols for Synthesis - MySkinRecipes. (URL: )

  • 2-Amino-4-hydroxyquinoline SDS, 42712-64-1 Safety Data Sheets - ECHEMI. (URL: )

  • Safety Data Sheet: 2-Aminoethanol - Carl ROTH. (URL: )

  • 1270357-98-6 | 2-Amino-2-(quinolin-3-yl)ethan-1-ol - ChemScene. (URL: )

  • 2-((2-(Morpholin-4-yl)ethyl)amino)ethan-1-ol | C8H20Cl2N2O2 | CID 73425343 - PubChem. (URL: )

Sources

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